molecular formula C5H4N2O4 B3511988 5-nitro-2-furamide CAS No. 701-51-9

5-nitro-2-furamide

Cat. No.: B3511988
CAS No.: 701-51-9
M. Wt: 156.10 g/mol
InChI Key: JMXRGHVWQMFKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-furamide (CAS 701-51-9) is a nitrofuran derivative with the molecular formula C5H4N2O4 and a molecular weight of 156.10 g/mol . This compound serves as a valuable chemical scaffold in medicinal chemistry and biological research. Researchers are particularly interested in its structure-activity relationships, especially in the study of its derivatives which have shown potent mutagenic, prophage-inducing, and antibacterial activities in assays against models like Salmonella typhimurium and Escherichia coli . A significant area of modern research involves the exploration of 5-nitro-2-furamide derivatives as novel anti-cancer agents. Specifically, derivatives such as N2-(3-pyridylmethyl)-5-nitro-2-furamide (CCCI-01) have been identified as small molecule inhibitors of centrosome clustering . Centrosome clustering is a survival mechanism employed by cancer cells with supernumerary centrosomes to achieve bipolar cell division. Inhibiting this process forces these cancer cells into multipolar mitoses, leading to cell death, and presents a promising strategy for targeted cancer therapy with a potential therapeutic window that spares normal cells . This product is provided For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXRGHVWQMFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220376
Record name 2-Furamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-51-9
Record name 5-Nitro-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furamide, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FURAMIDE, 5-NITRO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furamide, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2-furamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N874PQ8H2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Chemical Structure, Synthesis, and Characterization of 5-Nitro-2-Furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-furamide (CAS: 701-51-9) represents a foundational scaffold in the nitrofuran class of antimicrobials. While often overshadowed by its more complex derivatives (e.g., nitrofurantoin, nitrofurazone), this primary amide serves as a critical reference standard for studying the structure-activity relationships (SAR) of nitro-reduction mechanisms in drug development.

This guide provides a rigorous technical analysis of its chemical identity, a self-validating synthesis protocol, and the specific spectral markers required for quality assurance. It is designed for researchers requiring high-purity standards for metabolic stability assays or enzymatic nitroreduction studies.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Core Constants
  • IUPAC Name: 5-Nitrofuran-2-carboxamide

  • Common Synonyms: 5-Nitro-2-furoamide; NSC 3185[1]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 156.10 g/mol [1][2]

  • Exact Mass: 156.0171 Da[2]

Structural Architecture & Electronic Properties

The molecule consists of a furan ring substituted at the 2- and 5-positions. The 5-nitro group (


) is a strong electron-withdrawing group (EWG), which significantly decreases the electron density of the furan ring, making it less aromatic and more susceptible to nucleophilic attack compared to unsubstituted furan. Conversely, the 2-carboxamide  group stabilizes the structure through resonance but also contributes to the molecule's high melting point due to intermolecular hydrogen bonding.
Graphviz Diagram: Structural Resonance & Electronic Flow

The following diagram illustrates the "push-pull" electronic effect that defines the reactivity of this scaffold.

ChemicalStructure cluster_properties Physicochemical Impact Nitro 5-Nitro Group (Strong EWG) Induces Redox Potential Furan Furan Core (Electron Deficient) Nitro->Furan  Inductive Withdrawal (-I)   Redox High Redox Potential (Easily Reduced by Nitroreductases) Nitro->Redox Amide 2-Carboxamide (H-Bond Donor/Acceptor) Furan->Amide  Conjugation   Solubility Low Water Solubility (Due to Planarity/Stacking) Amide->Solubility

Figure 1: Electronic distribution map showing the inductive effects of the nitro group on the furan core, directly influencing metabolic susceptibility.

Part 2: Physicochemical Properties

For drug development applications, understanding the solid-state properties is vital for formulation and handling.

PropertyValueTechnical Context
Melting Point 166–168 °CHigh MP indicates strong intermolecular H-bonding network (amide dimer formation).
LogP (Octanol/Water) ~0.40Low lipophilicity; suggests moderate passive permeability but high solubility in polar organic solvents (DMSO, DMF).
pKa ~14.5 (Amide NH)The amide proton is weakly acidic; deprotonation requires strong bases (e.g., NaH).
Appearance Pale yellow crystalline solidColor arises from the

transition of the nitro-furan chromophore.
Solubility DMSO (>50 mg/mL), Ethanol (Moderate), Water (Low)Critical: Stock solutions should be prepared in DMSO for biological assays to prevent precipitation.

Part 3: Synthesis & Manufacturing Protocols

Directive: The synthesis of 5-nitro-2-furamide is a classic two-stage workflow starting from 2-furoic acid. The critical quality attribute (CQA) here is the control of temperature during nitration to prevent ring opening.

Synthesis Workflow (Graphviz)

SynthesisProtocol Start Starting Material: 2-Furoic Acid Step1 Step 1: Nitration (HNO3 / H2SO4 / Ac2O) Temp: < -5°C Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 5-Nitro-2-furoic Acid Step1->Inter Yield: ~60-70% Step2 Step 2: Activation (SOCl2 / Reflux) Inter->Step2 Nucleophilic Acyl Substitution AcCl Intermediate: Acid Chloride Step2->AcCl In situ generation Step3 Step 3: Amidation (NH4OH or NH3 gas) AcCl->Step3 Aminolysis Final Product: 5-Nitro-2-furamide Step3->Final Recrystallization (EtOH)

Figure 2: Step-by-step synthetic pathway highlighting critical intermediates and reaction types.

Detailed Experimental Protocol
Stage 1: Nitration (Synthesis of 5-nitro-2-furoic acid)
  • Reagents: 2-Furoic acid (1.0 eq), Fuming

    
     (2.5 eq), 
    
    
    
    (cat.), Acetic Anhydride (solvent).
  • Procedure:

    • Dissolve 2-furoic acid in acetic anhydride at 0°C.

    • Critical Step: Add fuming nitric acid dropwise. Maintain temperature below -5°C . Why? The furan ring is acid-sensitive and prone to oxidative ring opening (polymerization) at higher temperatures.

    • Quench on crushed ice. The nitro-acid precipitates as a yellow solid.

    • Recrystallize from water/ethanol.

Stage 2: Amidation (Conversion to 5-nitro-2-furamide)
  • Reagents: 5-nitro-2-furoic acid, Thionyl chloride (

    
    ), Ammonium hydroxide (
    
    
    
    ).
  • Procedure:

    • Reflux 5-nitro-2-furoic acid in excess

      
       (acting as solvent and reagent) for 2 hours until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Evaporate excess

      
       under vacuum to obtain the crude acid chloride (yellow oil/solid). Do not purify. 
      
    • Dissolve residue in dry acetone or dichloromethane (DCM).

    • Self-Validating Step: Add concentrated

      
       dropwise at 0°C. Immediate formation of a precipitate indicates successful amide bond formation.
      
    • Filter the solid, wash with cold water (to remove

      
      ), and recrystallize from ethanol.
      

Part 4: Analytical Characterization

To ensure the integrity of the compound for research, the following spectral peaks must be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (Chloroform is often too non-polar).

  • 1H-NMR (400 MHz):

    • 
       7.80 ppm (d, J=4.0 Hz, 1H): Proton at C3 (adjacent to amide).
      
    • 
       7.65 ppm (d, J=4.0 Hz, 1H): Proton at C4 (adjacent to nitro).
      
    • 
       8.10 ppm (bs, 1H): Amide 
      
      
      
      .
    • 
       7.60 ppm (bs, 1H): Amide 
      
      
      
      .
    • Note: The coupling constant (

      
      ) is characteristic of 2,5-disubstituted furans.
      
Infrared Spectroscopy (FT-IR)
  • Diagnostic Bands:

    • 1690 cm⁻¹: Amide I band (C=O stretch).

    • 1535 cm⁻¹: Asymmetric

      
       stretch (Strong).
      
    • 1350 cm⁻¹: Symmetric

      
       stretch.
      
    • 3350, 3180 cm⁻¹: N-H stretching (Primary amide doublet).

Mass Spectrometry (MS)
  • Technique: ESI+ or EI.

  • Expected Signal:

    • Fragment at

      
       ~111 (
      
      
      
      ) suggests loss of the amide group.

Part 5: Biological Relevance & Mechanism

Mechanism of Action: Nitroreduction

5-nitro-2-furamide acts as a prodrug. Its biological activity is dependent on enzymatic reduction by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.

  • Pathway: The nitro group is reduced stepwise to a nitroso (

    
    ), then hydroxylamine (
    
    
    
    ), and finally an amine (
    
    
    ).
  • Toxicity: The hydroxylamine intermediate can damage DNA. Alternatively, in aerobic conditions, the nitro radical anion (

    
    ) can transfer an electron to oxygen, generating superoxide anions (Redox Cycling).
    
Graphviz Diagram: Metabolic Activation Pathway

Metabolism Prodrug 5-Nitro-2-furamide (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Nitroreductase (+1e-) Radical->Prodrug O2 -> Superoxide (Redox Cycling) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso (+1e-) Hydroxyl Hydroxylamine (R-NHOH) *DNA Damaging Agent* Nitroso->Hydroxyl (+2e-) Amine Amino-furan (Inactive/Excreted) Hydroxyl->Amine (+2e-)

Figure 3: Metabolic reduction pathway showing the generation of toxic intermediates responsible for antimicrobial activity and potential host toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12792, 5-nitrofuran-2-carboxamide. Retrieved from [Link]

  • Patterson, S., et al. (2013). A class of 5-nitro-2-furancarboxylamides with potent trypanocidal activity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. 13C and 1H NMR Data for Nitrofuran Derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 5-Nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates a renewed exploration of established and novel chemical scaffolds. Among these, the nitrofuran class of synthetic antimicrobials has a long history of therapeutic use, and its unique mechanism of action continues to be of significant interest. This technical guide provides a comprehensive overview of the biological activity and mechanism of action of 5-nitro-2-furamide, a core structure within the nitrofuran family. We will delve into its antimicrobial spectrum, the molecular intricacies of its activation, its mode of action, and the mechanisms by which resistance can emerge. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this important class of compounds.

Introduction: The Significance of the 5-Nitrofuran Scaffold

5-Nitro-2-furamide belongs to the nitrofuran class of synthetic broad-spectrum antimicrobial agents, which have been in clinical use for decades.[1] The defining feature of this class is a furan ring bearing a nitro group at the 5-position. While 5-nitro-2-furamide itself is a foundational structure, its derivatives have been extensively studied and developed into clinically significant drugs such as nitrofurantoin, furazolidone, and nitrofurazone. The enduring relevance of nitrofurans stems from their multi-targeted mechanism of action, which has, to date, limited the development of widespread bacterial resistance.

The core biological activity of 5-nitro-2-furamide and its derivatives is critically dependent on the presence of the 5-nitro group.[2] This group is essential for the compound's antimicrobial effects, and its removal results in a loss of activity.[2] The substituent at the 2-position of the furan ring plays a significant role in modulating the compound's potency, spectrum of activity, and pharmacokinetic properties.

This guide will focus on the fundamental biological and mechanistic properties of the 5-nitro-2-furamide core, providing a framework for understanding the broader class of nitrofuran antimicrobials.

Antimicrobial Spectrum of Activity

While specific Minimum Inhibitory Concentration (MIC) data for the parent 5-nitro-2-furamide against a broad panel of microorganisms is not extensively reported in publicly available literature, studies on its derivatives demonstrate a wide range of activity against various pathogens.

Antibacterial and Antifungal Activity

Derivatives of 5-nitro-2-furamide have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] For instance, certain 5-nitro-2-furfurylidene derivatives have been found to be effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium.[2] Notably, many of these derivatives also exhibit significant activity against the yeast Candida albicans.[2] However, activity against Pseudomonas aeruginosa is often limited.[2]

Table 1: Representative Antimicrobial Activity of 5-Nitro-2-Furan Derivatives

MicroorganismDerivative TypeMIC (µg/mL)Reference
Escherichia coliFurazolidone16[1]
Staphylococcus aureusNitrofurantoin3.125-12.5[4]
Pseudomonas aeruginosaNitrofurantoin>100[5]
Candida albicansVarious Derivatives0.25 - >250[6][7]

Note: The data presented are for derivatives of 5-nitro-2-furamide and are intended to be illustrative of the potential spectrum of activity. MIC values can vary depending on the specific derivative and the testing conditions.

Antiparasitic and Antimycobacterial Activity

The biological activity of the 5-nitrofuran scaffold extends beyond bacteria and fungi. Derivatives of 5-nitro-2-furoic acid have demonstrated potent activity against Mycobacterium tuberculosis, including against starved-phase cultures, suggesting a potential role in treating persistent infections.[8]

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial activity of 5-nitro-2-furamide is not inherent to the molecule itself but requires intracellular activation. This "prodrug" nature is a hallmark of the nitrofuran class.

Reductive Activation: The Key to Bioactivity

The mechanism of action begins with the enzymatic reduction of the 5-nitro group within the microbial cell. This process is primarily carried out by bacterial nitroreductases, which are flavin-containing enzymes.[9] In Escherichia coli, two main types of nitroreductases, NfsA and NfsB, are responsible for this activation.[9]

The reduction of the nitro group is a stepwise process that generates a series of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[9] These reactive species are the ultimate effectors of the antimicrobial activity.

Reductive Activation of 5-Nitro-2-furamide 5-Nitro-2-furamide 5-Nitro-2-furamide Reactive Intermediates Nitroso & Hydroxylamino Derivatives 5-Nitro-2-furamide->Reactive Intermediates Reduction Nitroreductases (NfsA, NfsB) Nitroreductases (NfsA, NfsB) Nitroreductases (NfsA, NfsB)->Reactive Intermediates Catalyzes Cellular Targets Cellular Targets Reactive Intermediates->Cellular Targets Damage

Figure 1: Reductive activation pathway of 5-nitro-2-furamide.

Generation of Reactive Nitrogen Species and Oxidative Stress

The reduction of the 5-nitro group can also lead to the formation of nitro anion radicals.[1][10] Under aerobic conditions, these radicals can react with molecular oxygen to produce superoxide radicals and hydrogen peroxide, contributing to oxidative stress within the cell.[1][10] There is also evidence that nitrogen oxide may be generated during the reduction of nitrofurans, potentially leading to the formation of the highly reactive peroxynitrite anion.[11]

Multi-Targeted Cellular Damage

The highly reactive intermediates generated from the reduction of 5-nitro-2-furamide are non-specific and can damage a wide array of cellular macromolecules, leading to a pleiotropic effect on the microbial cell. This multi-targeted approach is a key factor in the low incidence of acquired resistance to nitrofurans.

The primary cellular targets include:

  • DNA and RNA: The reactive intermediates can cause DNA strand breaks and the formation of alkali-labile lesions.[12] This damage disrupts DNA replication, transcription, and repair processes.

  • Ribosomal Proteins and Protein Synthesis: Nitrofurans are known to inhibit protein synthesis by reacting with ribosomal proteins.[13] This disruption of essential protein production is a major contributor to the bactericidal effect.

  • Metabolic Pathways: These compounds can interfere with key metabolic processes, including the citric acid cycle, by inactivating essential enzymes.

Mechanism of Action cluster_0 Intracellular Activation cluster_1 Cellular Damage 5-Nitro-2-furamide 5-Nitro-2-furamide Nitroreductases Nitroreductases 5-Nitro-2-furamide->Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates DNA_Damage DNA Damage (Strand Breaks) Reactive Intermediates->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Reactive Intermediates->Protein_Synthesis_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Reactive Intermediates->Metabolic_Disruption Cell Death Cell Death DNA_Damage->Cell Death Protein_Synthesis_Inhibition->Cell Death Metabolic_Disruption->Cell Death

Figure 2: Overview of the multi-targeted mechanism of action.

Mechanisms of Resistance

While resistance to nitrofurans is relatively uncommon, it can arise through several mechanisms, primarily related to the prevention of the drug's activation.

  • Mutations in Nitroreductase Genes: The most common mechanism of resistance involves mutations in the nfsA and nfsB genes, which encode the nitroreductase enzymes.[14] These mutations can lead to the production of non-functional or less efficient enzymes, thereby preventing the conversion of the nitrofuran prodrug into its active, cytotoxic form.

  • Efflux Pumps: Overexpression of multidrug efflux pumps can also contribute to resistance by actively transporting the nitrofuran out of the cell before it can be activated by nitroreductases.

Cytotoxicity in Eukaryotic Cells

The selective toxicity of nitrofurans towards microbial cells over mammalian cells is attributed to the higher efficiency of microbial nitroreductases in activating the prodrug. However, at higher concentrations, nitrofurans can also exhibit toxicity to mammalian cells.

Studies on various nitrofuran derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer).[10][15][16][17][18][19] The mechanism of toxicity in eukaryotic cells is also thought to involve the generation of reactive intermediates and oxidative stress.

Table 2: Representative Cytotoxicity of Various Compounds Against Mammalian Cell Lines

Cell LineCompound TypeIC50 (µM)Reference
HeLaVarious Compounds2 - >100[2][12][15][20]
HepG2Various Compounds9.64 - 620[2][10][17][18][19]
A549Various Compounds10.67 - >1000[7][11][16][21][22]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of 5-nitro-2-furamide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC Protocol Start Start Prepare_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of 5-Nitro-2-furamide Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for MIC determination by broth microdilution.

Materials:

  • 5-nitro-2-furamide

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-nitro-2-furamide in DMSO. The solubility in DMSO is a key consideration.[6][24]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution:

    • Add 100 µL of broth to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working solution of 5-nitro-2-furamide (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 5-nitro-2-furamide that completely inhibits visible growth.

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]

Materials:

  • Mammalian cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • 5-nitro-2-furamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-nitro-2-furamide in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Spectrophotometric Assay for Nitroreductase Activity

This assay measures the reduction of a nitrofuran substrate by monitoring the decrease in absorbance.

Materials:

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • 5-nitro-2-furamide

  • NADPH or NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH (or NADH), and the purified nitroreductase enzyme.

  • Initiate Reaction: Start the reaction by adding 5-nitro-2-furamide to the reaction mixture.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (for NADPH/NADH oxidation) over time.[24][25]

  • Calculate Activity: The rate of decrease in absorbance is proportional to the nitroreductase activity.

Conclusion

5-Nitro-2-furamide represents a foundational scaffold in the development of a clinically important class of antimicrobial agents. Its efficacy is rooted in a multi-targeted mechanism of action that is initiated by intracellular reductive activation, a process that has proven to be a robust strategy against the development of widespread resistance. The generation of reactive intermediates that damage a variety of cellular macromolecules underscores the potent and broad-spectrum potential of this chemical class.

For researchers and drug development professionals, a thorough understanding of the biological activity, mechanism of action, and potential for resistance is paramount. The experimental protocols provided in this guide offer a starting point for the further characterization of 5-nitro-2-furamide and its derivatives. Future research should focus on elucidating the specific antimicrobial spectrum and potency of the parent compound, as well as exploring novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. The continued investigation of the 5-nitrofuran scaffold holds promise for the development of new and effective therapies in an era of increasing antimicrobial resistance.

References

  • Application Note: Determination of IC50 for Anticancer Agent 36 in A549 Lung Carcinoma Cells. Benchchem.
  • Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs. PubMed.
  • The IC 50 values for test compounds determined in HeLa, K562 and HUVEC cultures.
  • Generation of nitro radical anions of some 5-nitrofurans, and 2- and 5-nitroimidazoles by rat hep
  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC.
  • MIC of the compounds for both S. aureus ALC1742 and S. aureus ALC1743 strains.
  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PMC.
  • Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministr
  • NITROGEN OXIDE GENERATION DURING REDUCTION OF NITROFURAN ANTIBACTERIAL DRUGS. Chemistry of Heterocyclic Compounds.
  • Synthesis and antibacterial and antifungal activities of 5-nitro-2-furfurylidene polyhalophenoxyacethydrazides VIII. PubMed.
  • IC50 of the tested compounds against A549 cells compared to 5‐FU.
  • Antimicrobial effects of XF drugs against Candida albicans and its biofilms. Frontiers.
  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC.
  • Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transport
  • NITRO-REDUCTION OF NITRO-CONTAINING PHARMACEUTICALS USING BACTERIAL ENZYMES. OAKTrust.
  • Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furo
  • IC50. Wikipedia.
  • Effect of activ
  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
  • 2-Furamide, 5-nitro- | C5H4N2O4 | CID 12792. PubChem.
  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
  • In vitro activity of five antifungal agents against Candida albicans isol
  • The effect of the IC 50 on the cell cycle of HepG2 cells exposed for 24...
  • The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated
  • In-vitro Interaction Between Nitrofurantoin and Vibrio Cholerae DNA. PubMed.
  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
  • Macrobid®(nitrofurantoin monohydrate/macrocrystals)Capsules.
  • Antifungal activity against Candida albicans stains (MIC values in μg/mL).
  • 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures.
  • 5-nitro-n-methyl-n-phenyl-2-furamide (C12H10N2O4). PubChemLite.
  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI.
  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. PMC.
  • Samples in DMSO: What an end user needs to know.
  • N-(4-CYANOPHENYL)-5-NITRO-2-FURAMIDE AldrichCPR | Sigma-Aldrich.
  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI.
  • Micafungin at Physiological Serum Concentrations Shows Antifungal Activity against Candida albicans and Candida parapsilosis Biofilms. PMC.
  • 701-51-9, 5-Nitro-2-furancarboxamide Formula. ECHEMI.
  • Fighting Pseudomonas aeruginosa Infections: Antibacterial and Antibiofilm Activity of D-Q53 CecB, a Synthetic Analog of a Silkworm N
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. PMC.
  • A modified spectrophotometric assay of superoxide dismutase using nitrite form
  • Sub-Inhibitory Antibiotic Exposure and Virulence in Pseudomonas aeruginosa. MDPI.
  • (PDF) Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.

Sources

The 5-Nitro-2-Furamide Scaffold: A Technical Retrospective on Antimicrobial Discovery

[1][2]

Executive Summary

5-Nitro-2-furamide (CAS: 3436-53-1) represents the structural nucleus of the nitrofuran antimicrobial class.[1][2] While not a standalone clinical therapeutic due to rapid metabolic clearance and poor in vivo efficacy, its discovery was pivotal in establishing the 5-nitrofuran pharmacophore .[1][2]

The history of this molecule is not one of clinical triumph, but of mechanistic revelation . It served as the critical "control" in the foundational studies of Dodd and Stillman (1944), demonstrating that while the 5-nitro group is the essential "warhead" (toxophore), the C2-substituent dictates the pharmacokinetic fate. This guide analyzes the amide’s role in the discovery pipeline, its synthesis, and the biological mechanisms that define the class.

Historical Genesis: The Dodd & Stillman Era

The antimicrobial potential of the furan ring was largely ignored until the 1940s.[3] The seminal breakthrough occurred in the laboratories of Eaton Laboratories (Norwich, NY), driven by researchers M.C. Dodd and W.B.[1][2] Stillman .

The Discovery Logic (1944)

Prior to 1944, furan derivatives were viewed primarily as industrial solvents. Dodd and Stillman systematically nitrated the furan ring and observed a sharp discontinuity in biological activity:

  • Furan / Furoic Acid: Biologically inert.

  • 5-Nitro-2-furoic acid: Weak antibacterial activity.[1][2][4]

  • 5-Nitro-2-furamide: Moderate in vitro activity; inactive in vivo.[1][2]

  • 5-Nitro-2-furaldehyde semicarbazone (Nitrofurazone): High potency in vitro and in vivo.[1][2]

The Causality: The researchers concluded that the 5-nitro group introduced a specific redox-liability essential for toxicity.[1][2] However, the amide side chain (

semicarbazone

12
Visualization: The Evolutionary Synthesis Tree

The following diagram illustrates the chemical lineage established by Dodd and Stillman, highlighting the divergence between the amide (metabolite/model) and the semicarbazone (drug).

NitrofuranDiscoverycluster_legendActivity ProfileFurfuralFurfural(Biomass Precursor)NitroFurfural5-Nitro-2-furaldehyde(Key Intermediate)Furfural->NitroFurfural Nitration (HNO3/Ac2O)NitroAcid5-Nitro-2-furoic AcidNitroFurfural->NitroAcid OxidationNitrofurazoneNitrofurazone(Clinical Drug)NitroFurfural->Nitrofurazone + SemicarbazideAmide5-Nitro-2-furamide(The Scaffold)NitroAcid->Amide Amidation (via Chloride)

Figure 1: Chemical genealogy of nitrofurans. The 5-nitro-2-furamide serves as a structural bridge between the acid precursor and complex derivatives.[1][2]

Mechanism of Action: The "Redox Warhead"

To understand the 5-nitro-2-furamide scaffold is to understand the nitroreductase activation pathway .[1][2] Unlike antibiotics that target cell walls (beta-lactams) or ribosomes (tetracyclines), nitrofurans act as prodrugs .[1]

The Activation Cascade
  • Entry: The molecule permeates the bacterial cell wall (passive diffusion).

  • Type I Reduction (Oxygen-Insensitive):

    • Enzymes: NfsA and NfsB (in E. coli).[5]

    • Process: Sequential 2-electron transfers reduce the

      
       group.[1][2][5]
      
    • Crucial Step: The amide substituent at C2 influences the redox potential (

      
      ), making the nitro group more or less susceptible to reduction.
      
  • Radical Generation: Formation of the nitro radical anion (

    
    ).[1][2]
    
  • Macromolecular Damage: The hydroxylamine intermediate (

    
    ) attacks DNA, causing strand breaks and inhibiting replication.[1][2]
    
Why the Amide Fails In Vivo

While 5-nitro-2-furamide undergoes this reduction in vitro, its failure in vivo is attributed to rapid renal clearance and metabolic hydrolysis .[1][2] The amide bond is cleaved by host amidases, reverting the molecule to the less active 5-nitro-2-furoic acid, which is rapidly excreted.[1][2]

MOAProdrug5-Nitro-2-furamide(Prodrug)RadicalNitro Radical Anion(R-NO2•-)Prodrug->Radical 2e- Reduction (NADH dependent)EnzymeBacterial Nitroreductase(NfsA / NfsB)Enzyme->Prodrug CatalysisIntermediateNitroso / HydroxylamineIntermediatesRadical->Intermediate Further ReductionTargetDNA Strand Breakage& Protein AdductsIntermediate->Target Covalent Binding

Figure 2: The bioactivation pathway of 5-nitro-2-furamide.[1][2] Specificity is driven by bacterial nitroreductases (NfsA/B).

Experimental Protocols

For researchers investigating this scaffold, the following protocols ensure rigorous validation of synthesis and activity.

Protocol A: Synthesis of 5-Nitro-2-Furamide

Rationale: Direct nitration of furamide is hazardous. The preferred route is the conversion of 5-nitro-2-furoic acid to the acid chloride, followed by amination.[1][2]

Reagents:

  • 5-Nitro-2-furoic acid (5.0 g)[1][2]

  • Thionyl chloride (

    
    , 15 mL)[1]
    
  • Ammonium hydroxide (

    
    , conc.)[1]
    
  • Benzene or Toluene (Solvent)

Step-by-Step Workflow:

  • Activation: Suspend 5-nitro-2-furoic acid in dry benzene. Add thionyl chloride and reflux for 3 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Isolation of Chloride: Evaporate solvent under reduced pressure to obtain crude 5-nitro-2-furoyl chloride (yellow solid).[1][2] Caution: Highly reactive.[1][2]

  • Amidation: Dissolve the acid chloride in dry acetone. Dropwise add to a stirred, ice-cold solution of concentrated ammonium hydroxide.

  • Precipitation: The amide precipitates immediately. Stir for 30 minutes.

  • Purification: Filter the solid. Recrystallize from ethanol/water (1:1).

    • Target Yield: 70-80%[1][2]

    • Melting Point Validation: 170–172 °C.

Protocol B: MIC Determination (Broth Microdilution)

Rationale: Nitrofurans are light-sensitive.[1][2] All steps must be performed in low-light conditions to prevent photodegradation of the active nitro group.[2]

  • Preparation: Dissolve 5-nitro-2-furamide in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 0.25 – 128

    
    .
    
  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-20 hours (Dark).

  • Readout: Visual turbidity check.

    • Expected Result: MIC for 5-nitro-2-furamide is typically 16–32

      
        (compared to 4–8 
      
      
      for Nitrofurantoin).[1][2]

Comparative Data Analysis: SAR Table

The following table synthesizes historical data to demonstrate the impact of the C2-substituent on antimicrobial potency.

CompoundC2-Substituent (R)MIC (E. coli,

)
In Vivo Efficacy (Mouse)Key Property
5-Nitro-2-furamide

32Inactive Rapid hydrolysis; Reference standard.[1][2]
Nitrofurazone

8Active Stabilized hydrazone; Topical use.[1][2]
Nitrofurantoin (Cyclic Hydantoin)4Active High urinary concentration; UTI standard.
5-Nitro-2-furoic Acid

>128InactiveHighly ionized; Poor penetration.[1][2]

Data Source: Consolidated from Dodd & Stillman (1944) and subsequent SAR reviews.

Future Outlook: Repurposing the Scaffold

While 5-nitro-2-furamide is not a drug candidate, it is currently experiencing a renaissance as a fragment-based drug design (FBDD) starting point.[1][2]

  • MDR Pathogens: Researchers are attaching bulky lipophilic tails to the amide nitrogen to overcome efflux pumps in Pseudomonas aeruginosa.

  • Anti-Tuberculosis: Novel 5-nitro-2-furoic acid hydrazones are being synthesized to target Mycobacterium tuberculosis isocitrate lyase, using the amide linkage as a stable connector.[1][2]

References

  • Dodd, M. C., & Stillman, W. B. (1944).[1] The In Vitro Bacteriostatic Action of Some Simple Furan Derivatives. Journal of Pharmacology and Experimental Therapeutics, 82(1), 11-18.[1][2] Link

  • Vass, M., et al. (2008).[1] Nitrofurans: Antibiotic prodrugs that target the ribosome? Antimicrobial Agents and Chemotherapy.[2][4][6][7] Link[1]

  • Pires, J. R., et al. (2001).[1] Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure-Activity Relationships.[1][2][8][9] Journal of Medicinal Chemistry, 44(22), 3673–3681.[1][9] Link[1]

  • Denny, W. A., et al. (2005). Nitroreductase-based GDEPT.[1][2] Current Pharmaceutical Design. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12792, 5-Nitro-2-furoamide.[1][2] Link[1]

metabolic pathway predictions for 5-nitro-2-furamide in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Predictive In Vivo Metabolic Profiling of 5-Nitro-2-furamide: Pathways, Kinetics, and Analytical Methodologies

Mechanistic Basis of In Vivo Biotransformation

5-Nitro-2-furamide belongs to the nitrofuran class of compounds, which function fundamentally as prodrugs. Their in vivo pharmacological efficacy—and their associated cytotoxicity—is entirely dependent on their metabolic activation. The core structural feature driving this biotransformation is the nitro group at the 5-position of the furan ring, which acts as a highly efficient electron sink.

The primary metabolic pathway is driven by nitroreductases (NTRs). In both microbial environments and mammalian hepatic systems, this reduction occurs via two distinct enzymatic mechanisms:

  • Type I Nitroreductases (Oxygen-Insensitive): These flavin-dependent enzymes catalyze a stepwise, two-electron reduction of the nitro moiety. As demonstrated in structural and kinetic studies, this proceeds via a direct hydride transfer from reduced flavin mononucleotide (FMN) to the nitro group (1)[1].

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes facilitate a one-electron reduction, generating a highly reactive nitro anion radical. In the presence of oxygen, this radical rapidly undergoes redox cycling, regenerating the parent compound and producing superoxide anions (reactive oxygen species, ROS) (2)[2].

The Type I pathway sequentially reduces the nitro group (-NO₂) to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and ultimately to an amine (-NH₂). The nitroso and hydroxylamine intermediates are highly electrophilic. Rather than completing the reduction to the amine, these intermediates frequently undergo nucleophilic attack by cellular macromolecules, forming stable, tissue-bound adducts with proteins and DNA.

Pathway N1 5-Nitro-2-furamide (Parent Prodrug) N2 Nitroso Intermediate (R-NO) N1->N2 Nitroreductase (Type I/II) 2e- reduction N3 Hydroxylamine Intermediate (R-NHOH) N2->N3 2e- reduction N4 Aminofuran Derivative (R-NH2) N3->N4 2e- reduction N5 Tissue-Bound Adducts (Protein/DNA Binding) N3->N5 Electrophilic attack on macromolecules N6 Ring Cleavage Products N4->N6 Hydrolysis

Predicted in vivo nitroreduction pathway of 5-nitro-2-furamide.

The Analytical Conundrum: Targeting Tissue-Bound Adducts

A critical error often made in early-stage pharmacokinetic (PK) profiling of nitrofurans is attempting to quantify the parent drug in vivo. Because 5-nitro-2-furamide is rapidly metabolized, its plasma half-life is exceptionally short. However, the reactive metabolites bind to tissue proteins forming complexes that cannot be further metabolized, resulting in long-term accumulation (3)[3].

To accurately assess the in vivo distribution and toxicological footprint of 5-nitro-2-furamide, analytical methods must target these intact side-chains of tissue-bound residues. This requires a specialized sample preparation workflow that chemically cleaves the protein-metabolite bond and stabilizes the highly polar free metabolite for mass spectrometric detection.

Workflow S1 Tissue Sampling S2 Acid Hydrolysis (0.125 M HCl) S1->S2 S3 Derivatization (2-NBA, 37°C) S2->S3 S4 SPE Cleanup (C18 Cartridge) S3->S4 S5 UPLC-MS/MS Analysis S4->S5

Standardized workflow for the extraction and quantification of tissue-bound nitrofuran metabolites.

Self-Validating Protocol for Metabolite Extraction

To ensure absolute trustworthiness in the quantitative data, the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By introducing a stable isotope internal standard at the very beginning of the workflow, the system becomes self-validating—automatically correcting for incomplete hydrolysis, derivatization inefficiencies, and MS ion suppression.

Step 1: Homogenization and Isotope Spiking Weigh exactly 1.00 g of the target tissue (e.g., hepatic or renal tissue) into a centrifuge tube. Immediately spike the sample with a ¹³C/¹⁵N-labeled internal standard corresponding to the target metabolite. Causality: Spiking prior to any chemical alteration ensures that the internal standard experiences the exact same matrix effects and degradation pathways as the endogenous analyte.

Step 2: Simultaneous Hydrolysis and Derivatization Add 5.0 mL of 0.125 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Incubate the homogenate at 37°C for 16 hours in a shaking water bath. Causality: The mild acid hydrolysis cleaves the covalent bonds between the metabolite and tissue proteins. Simultaneously, 2-NBA reacts with the freed primary amine via Schiff base formation. This derivatization is critical; it increases the relative molecular mass and hydrophobicity of the target compound, preventing its re-oxidation and ensuring it will be retained on a reversed-phase chromatography column (4)[4].

Step 3: Neutralization Post-incubation, adjust the pH of the extract to 7.0–7.5 using 0.1 M K₂HPO₄ and 1.0 M NaOH. Causality: The derivatized nitrophenyl (NP-) metabolites must be in an un-ionized state to efficiently partition into the organic phase during solid-phase extraction.

Step 4: Solid-Phase Extraction (SPE) Centrifuge the neutralized mixture and load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5 mL of LC-MS grade water followed by 5 mL of hexane to remove polar interferents and non-polar lipids. Elute the target derivatives with 5 mL of ethyl acetate. Causality: This orthogonal cleanup step drastically reduces the complexity of the biological matrix, minimizing baseline noise and preventing source contamination in the mass spectrometer ().

Step 5: UPLC-MS/MS Acquisition Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of initial mobile phase. Inject 5 µL into a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Quantitative Performance & Pharmacokinetic Profiling

Because 5-nitro-2-furamide shares the core structural and metabolic fate of established nitrofurans, its analytical validation metrics align closely with industry standards for nitrofuran metabolite proxies (such as AOZ, AMOZ, AHD, and SEM). The derivatization with 2-NBA yields highly reproducible fragmentation patterns under collision-induced dissociation (CID).

Table 1: Validated UPLC-MS/MS Parameters and Recovery Metrics for Nitrofuran Metabolite Proxies

Target Metabolite (NP-Derivative)Precursor Ion (m/z)Primary Product Ion (m/z)LOD (µg/kg)LOQ (µg/kg)Mean Recovery (%)
AOZ-derivative 336.1134.00.51.588.4 - 110.2
AMOZ-derivative 335.1291.10.51.589.1 - 112.0
AHD-derivative 249.1134.00.51.590.5 - 108.7
SEM-derivative 209.1166.00.51.588.0 - 105.3

Data synthesized from validated global methodologies for nitrofuran tissue-bound residues.[4]

Toxicological Implications

The metabolic activation of 5-nitro-2-furamide is a double-edged sword. While the generation of electrophilic intermediates (nitroso and hydroxylamine) is responsible for its potent antimicrobial and potentially antineoplastic properties, these same intermediates are indiscriminate alkylating agents. The accumulation of tissue-bound adducts can induce severe oxidative stress, DNA damage, and subsequent mutagenesis. For drug development professionals, optimizing the therapeutic index of 5-nitro-2-furamide derivatives requires careful structural tuning to modulate the kinetics of nitroreduction—ensuring rapid clearance of the active intermediates before systemic toxicity occurs.

References

  • PLOS Pathogens: Mechanism of nitrofuran activation and resistance.
  • Portland Press (Biochemical Journal): Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases.
  • Frontiers in Chemistry (via PMC): Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review.
  • Waters Corporation: Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS.
  • UQ eSpace: Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spe.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Nitro-2-Furamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Structural Interpretation

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-nitro-2-furamide, a key pharmacophore in medicinal chemistry. Recognizing the current scarcity of publicly available single-crystal X-ray diffraction data for the parent compound, this document utilizes the closely related and extensively studied drug, nitrofurantoin, as a practical exemplar to detail the complete analytical workflow. From first principles of synthesis and crystallization to advanced structural interpretation, this guide is designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, the validation of protocols, and the critical interpretation of intramolecular geometry and intermolecular interactions that govern the solid-state properties of this important class of compounds.

Introduction: The Significance of the 5-Nitro-2-Furamide Scaffold

The 5-nitrofuran ring is a privileged motif in the development of antimicrobial agents. Compounds bearing this scaffold, such as 5-nitro-2-furamide and its derivatives, exhibit a wide spectrum of biological activities, including potent trypanocidal, antibacterial, and antifungal properties.[1][2] The mechanism of action is often linked to the enzymatic reduction of the nitro group within the target pathogen, producing cytotoxic radicals.[3]

The efficacy, stability, solubility, and bioavailability of a solid-state drug are intrinsically linked to its crystal structure. Therefore, a detailed understanding of the three-dimensional arrangement of molecules in the crystal lattice is paramount for rational drug design and formulation. This guide outlines the essential techniques and interpretive logic for conducting a thorough crystal structure analysis of 5-nitro-2-furamide derivatives.

Part I: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 5-Nitro-2-Furamide Derivatives

A common and reliable method for synthesizing 5-nitro-2-furamide derivatives involves the activation of 5-nitro-2-furoic acid, followed by amidation with a desired amine.[2][4]

Exemplar Protocol: Synthesis via Carbodiimide Activation

  • Acid Activation: Dissolve 5-nitro-2-furoic acid (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Coupling Agent: Add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.0 eq) to the solution and stir at room temperature for 2 hours to form the activated acylimidazolide intermediate.

  • Amine Addition: Introduce the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours, followed by gentle reflux for 2 hours to drive the reaction to completion.

  • Workup & Purification: After cooling, the reaction is quenched with water. The resulting product is typically purified by recrystallization or column chromatography to achieve the high purity (>99%) required for crystallization.

Trustworthiness Check: The purity of the synthesized compound must be rigorously verified by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding. Any impurities can inhibit or disrupt the crystallization process.

Growing Diffraction-Quality Single Crystals

The formation of a well-ordered single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. This is the most common starting point. For nitrofurantoin solvates, for instance, dissolving the compound in DMF and allowing for slow evaporation has proven successful.[5]

  • Vapor Diffusion (Solvent/Anti-Solvent): A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

  • Thermal Gradient: A saturated solution is slowly cooled, often at a rate of 0.1-1.0 °C per hour, to induce crystallization.

TechniqueRationale & CausalityTypical Solvents
Slow Evaporation Simple and effective for moderately soluble compounds. The slow increase in concentration allows molecules sufficient time to arrange into an ordered lattice.Dichloromethane, Acetone, Acetonitrile, DMF, Ethanol
Vapor Diffusion Provides fine control over the rate of supersaturation, often yielding higher quality crystals than slow evaporation.Inner (Solvent): DMF, DMSO; Outer (Anti-Solvent): Diethyl ether, Hexane
Slow Cooling Ideal for compounds with a steep solubility curve with respect to temperature.Isopropanol, Acetonitrile, Water (for soluble compounds)

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.

The SC-XRD Experimental Workflow

The process follows a logical sequence from data collection to structure refinement.

Fig. 1: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 150 K) to minimize thermal vibrations and placed on the diffractometer. A modern instrument equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source is used. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected on a detector.[6]

  • Data Reduction: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods, which analyze the phases of the diffraction data.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like CHECKCIF, ensuring it adheres to established crystallographic standards. The final data is deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[7]

Part III: Structural Elucidation and Interpretation

The refined crystal structure provides a wealth of data that must be carefully analyzed to understand the molecule's properties.

Crystallographic Data Summary

The primary crystallographic data are summarized in a standardized table. The following table shows exemplar data for a Nitrofurantoin-DMF solvate, which shares the core 5-nitro-2-furamide moiety.[5]

ParameterNitrofurantoin-DMF Solvate[5]
Chemical Formula C₁₁H₁₅N₅O₆
Formula Weight 329.28
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.321(2)
b (Å) 10.117(2)
c (Å) 14.120(3)
β (°) 94.75(3)
Volume (ų) 1468.6(5)
Z 4
Final R indices R₁ = 0.0528
Goodness-of-fit (S) 1.053

Expertise Insight: The space group (e.g., P2₁/n) reveals the symmetry elements present in the crystal, which dictate how the molecules are arranged relative to one another. The value of Z (the number of molecules in the unit cell) provides information about the packing density.

Intramolecular Geometry

Analysis of bond lengths, bond angles, and torsion angles reveals the molecule's conformation.

Bond/AngleObserved Value (Å or °)Standard Value (Å or °)Comment
N-O (nitro) ~1.22~1.21Typical for nitro groups
C-N (amide) ~1.33~1.32Indicates partial double-bond character
C=O (amide) ~1.24~1.23Standard carbonyl bond length
C-NO₂ twist angle Variable0 (for full conjugation)The nitro group is often twisted slightly out of the furan ring plane due to crystal packing forces.

Expertise Insight: Significant deviations from standard values can indicate ring strain or strong electronic effects from substituents. The planarity between the furan ring and the amide group is crucial for electron delocalization and can be assessed via the relevant torsion angle.

Intermolecular Interactions and Crystal Packing

The solid-state structure is governed by a network of non-covalent interactions. For 5-nitro-2-furamide derivatives, hydrogen bonds are typically the most dominant structure-directing interactions.

Key Interactions:

  • N–H···O Hydrogen Bonds: The amide N-H group is an excellent hydrogen bond donor. It will almost invariably form a strong hydrogen bond with a suitable acceptor, most commonly the oxygen of a carbonyl group or a nitro group on an adjacent molecule. In the nitrofurantoin-DMF solvate, a strong N–H···O bond links the drug to the solvent molecule.[5]

  • C–H···O Interactions: While weaker, these interactions are numerous and play a crucial role in the overall crystal packing. The C-H bonds of the furan ring can act as weak donors to nitro or carbonyl oxygen acceptors.

  • Nitro Group Interactions: The nitro group is a poor hydrogen bond acceptor but can participate in other stabilizing interactions, such as O···π or nitro···nitro contacts, which contribute to dense molecular packing.[5]

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H (Amide) B_CO C=O (Amide) A_NH->B_CO N-H···O=C (Strong H-Bond) A_CO C=O (Amide) A_NO2 NO₂ B_NH N-H (Amide) B_NH->A_CO N-H···O=C (Strong H-Bond) B_NO2 NO₂ A_CH_furan C-H (Furan) A_CH_furan->B_NO2 C-H···O(Nitro) (Weak Interaction)

Sources

Methodological & Application

step-by-step synthesis protocol for 5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Isolation Protocol for 5-Nitro-2-furamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Methodology, Mechanistic Causality, and Protocol Validation

Introduction and Strategic Rationale

The 5-nitrofuran scaffold is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its potent antibacterial, anti-tubercular, and anti-parasitic properties[1]. The nitro-heteroaromatic system acts as a bioreductive prodrug, requiring enzymatic activation by bacterial nitroreductases to generate reactive intermediate species that disrupt DNA and ribosomal function.

Within this chemical space, 5-nitro-2-furamide (5-nitrofuran-2-carboxamide) serves as both a fundamental building block for more complex derivatives and a reference compound in structure-activity relationship (SAR) studies[2].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." The methodology detailed below employs a highly reproducible, two-step sequence: the activation of 5-nitro-2-furoic acid to its corresponding acid chloride, followed by a controlled nucleophilic acyl substitution (amidation). This route is prioritized over direct coupling agents (e.g., CDI, PyBOP) for simple amides due to its superior scalability, atom economy, and ease of downstream purification[3].

Mechanistic Workflow and Pathway Visualization

To ensure a self-validating experimental design, it is critical to understand the causality behind the reagent selection:

  • Catalytic DMF in Chlorination: Thionyl chloride (

    
    ) alone is often sluggish when reacting with electron-deficient aromatic carboxylic acids like 5-nitro-2-furoic acid. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate. This dramatically accelerates the formation of the acid chloride, allowing the reaction to proceed at milder temperatures and preventing the thermal degradation of the sensitive nitrofuran ring.
    
  • Biphasic Amidation (Schotten-Baumann conditions): Utilizing aqueous ammonia (

    
    ) in a biphasic system with dichloromethane (DCM) at 0 °C serves a dual purpose. The low temperature kinetically favors the amidation reaction over the competing hydrolysis of the acid chloride back to the starting material. Simultaneously, the aqueous phase acts as a sink for the generated hydrochloric acid, driving the reaction to completion.
    

G A 5-Nitro-2-furoic acid (Starting Material) B Activation (SOCl2, cat. DMF, DCM) A->B Chlorination C 5-Nitro-2-furoyl chloride (Reactive Intermediate) B->C -SO2, -HCl D Amidation (NH4OH, 0°C) C->D Nucleophilic Acyl Substitution E 5-Nitro-2-furamide (Target Product) D->E -HCl

Workflow for the two-step synthesis of 5-nitro-2-furamide via an acid chloride intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physicochemical properties for a standard 10 mmol scale synthesis.

Reagent / ProductMW ( g/mol )EquivalentsAmountRole / Property
5-Nitro-2-furoic acid 157.081.001.57 g (10 mmol)Starting Material
Thionyl Chloride (

)
118.972.501.82 mL (25 mmol)Chlorinating Agent
DMF 73.090.05~40 µLCatalyst
Ammonium Hydroxide (28%) 35.055.00~3.5 mL (50 mmol)Nucleophile / Base
5-Nitro-2-furamide 156.10N/AExpected: ~1.3 g Target Product (Yield: 80-85%)

Step-by-Step Experimental Protocol

Safety Note: Thionyl chloride is corrosive and reacts violently with water to evolve


 and 

gases. All steps involving

must be performed in a properly functioning fume hood using anhydrous conditions.
Step 1: Synthesis of 5-Nitro-2-furoyl chloride
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g.,

    
    ).
    
  • Charging: Add 5-nitro-2-furoic acid (1.57 g, 10.0 mmol) to the flask, followed by anhydrous dichloromethane (DCM, 15 mL). The mixture will appear as a suspension.

  • Activation: Slowly add thionyl chloride (1.82 mL, 25.0 mmol) to the stirring suspension at room temperature[3].

  • Catalysis: Add 1-2 drops (approx. 40 µL) of anhydrous DMF. Observation: The evolution of gas (

    
    , 
    
    
    
    ) will begin almost immediately, and the suspension will gradually clear.
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 40 °C) for 2 to 3 hours. The reaction is complete when gas evolution ceases and a clear, homogenous solution is obtained.

  • Concentration: Cool the mixture to room temperature. Remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Critical Step: To ensure complete removal of

      
      , co-evaporate the resulting residue twice with anhydrous toluene (5 mL each time). The resulting crude 5-nitro-2-furoyl chloride (a yellow-brown oil or low-melting solid) is used immediately in the next step without further purification to prevent hydrolysis.
      
Step 2: Amidation to 5-Nitro-2-furamide
  • Preparation: In a separate 100 mL Erlenmeyer flask, add concentrated aqueous ammonium hydroxide (28%

    
    , 3.5 mL) and cool the solution to 0 °C using an ice-water bath. Stir vigorously.
    
  • Coupling: Dissolve the crude 5-nitro-2-furoyl chloride from Step 1 in anhydrous DCM (10 mL). Transfer this solution to an addition funnel.

  • Addition: Add the acid chloride solution dropwise to the vigorously stirring, chilled aqueous ammonia over a period of 15-20 minutes.

    • Observation: A yellow precipitate of 5-nitro-2-furamide will begin to form immediately at the biphasic interface.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete conversion.

  • Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the collected yellow solid sequentially with cold water (2 × 10 mL) to remove ammonium chloride salts, followed by cold hexane (10 mL) to remove any non-polar organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford 5-nitro-2-furamide as a pale yellow to tan crystalline powder.

Protocol Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the following analytical checks must be performed. A successful synthesis will yield data matching these parameters:

  • Purity Assessment (TLC): Run a Thin Layer Chromatography plate using Ethyl Acetate/Hexane (1:1). The product should show a single spot with an

    
     value lower than the starting 5-nitro-2-furoic acid (due to the highly polar amide group).
    
  • Melting Point: The isolated solid should exhibit a sharp melting point in the range of 163–165 °C. A depressed or broad melting point indicates the presence of unreacted carboxylic acid or trapped moisture.

  • Spectroscopic Validation (

    
    H NMR):  In DMSO-
    
    
    
    , the spectrum must show the characteristic furan ring protons (two doublets around
    
    
    7.4 and 7.8 ppm,
    
    
    Hz) and two broad singlets integrating for 1H each (around
    
    
    8.0 and 8.3 ppm) corresponding to the primary amide (
    
    
    ) protons, which exhibit restricted rotation.

References

  • Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Furan Derivatives Condensed with Carbohydrates.MDPI.
  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile.MDPI.

Sources

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of 5-Nitro-2-Furamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 5-nitro-2-furamide. As a member of the nitrofuran class of compounds, which have seen use as veterinary antibacterial agents, robust analytical methods are critical for quality control, research, and regulatory purposes. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for each parameter selection, ensuring the method is both reliable and adaptable. The protocol details a reversed-phase HPLC method using a C18 column with UV detection, validated for its specificity, linearity, and precision. This document is intended for researchers, analytical scientists, and drug development professionals requiring a dependable method for the analysis of 5-nitro-2-furamide.

Part 1: Analyte Characterization & Its Impact on Method Design

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the optimal choices for the stationary phase, mobile phase, and detection parameters. 5-Nitro-2-furamide is a small organic molecule whose structure provides clear indicators for chromatographic strategy.[1][2]

The presence of a furan ring, a nitro group, and a carboxamide group results in a moderately polar molecule.[1][2] Its calculated XLogP3 of 0.4 signifies that it will be well-retained on a non-polar stationary phase, such as C18, using a polar mobile phase, which is the fundamental principle of reversed-phase chromatography.[1] The nitro-substituted furan ring is a strong chromophore, making UV-Visible spectrophotometry an ideal detection technique. While many nitrofuran methods utilize wavelengths around 360 nm, the conjugated system in 5-nitro-2-furamide is expected to produce strong absorbance at shorter wavelengths as well.[3] Therefore, a Photodiode Array (PDA) detector is recommended to determine the optimal wavelength (λmax) for maximum sensitivity and to assess peak purity.

Table 1: Physicochemical Properties of 5-Nitro-2-Furamide

PropertyValueSourceSignificance for HPLC Method
Molecular Formula C₅H₄N₂O₄[2][4][5]Basic identifier for the analyte.
Molecular Weight 156.10 g/mol [1][4][5]Influences diffusion and chromatographic efficiency.
Appearance White to light yellow crystalline powder[6][7]Important for visual identification of the standard.
Melting Point 166 °C[2][4]Indicator of purity for the reference standard.
XLogP3 (Polarity) 0.4[1]Indicates moderate polarity, ideal for C18 reversed-phase chromatography.
Solubility Slightly soluble in water[6]Guides the choice of solvent for standard preparation and mobile phase composition.

Part 2: Chromatographic Method & Rationale

Based on the analyte's properties and established methods for similar compounds, the following HPLC system and conditions are recommended.[8] The causality behind each choice is explained to provide a framework for potential troubleshooting and adaptation.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, Shimadzu Nexera, or equivalent, equipped with:

    • Quaternary Pump or Binary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or UV-Vis Detector

Recommended Chromatographic Conditions

Table 2: Optimized HPLC Parameters for 5-Nitro-2-Furamide Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar 5-nitro-2-furamide.[8] The specified dimensions offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterFormic acid is a common mobile phase modifier that controls pH and improves peak shape by suppressing the interaction of analyte molecules with free silanol groups on the silica support.[9][10]
Mobile Phase B AcetonitrileAcetonitrile is a preferred organic modifier due to its low viscosity and UV transparency at short wavelengths.
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and often sufficient for analyzing a single compound in a relatively clean matrix.
Composition 70% Mobile Phase A : 30% Mobile Phase BThis ratio should be optimized but serves as an excellent starting point to achieve a retention time of 3-7 minutes, ensuring good separation from the solvent front without excessive run times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time.[8]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection PDA Detector, 200-400 nmA PDA detector allows for the identification of the maximum absorbance wavelength (λmax), which provides the highest sensitivity. Monitoring at λmax (expected ~254-320 nm) is recommended.[11] It also enables peak purity analysis.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Part 3: Experimental Protocols

These protocols provide step-by-step instructions for sample preparation and analysis. All solutions should be prepared using HPLC-grade solvents and reagents.

Protocol 1: Preparation of Standard Solutions

This protocol is foundational for establishing method linearity and for the accurate quantification of unknown samples.

  • Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of 5-nitro-2-furamide reference standard into a 100 mL amber volumetric flask. The use of an amber flask is recommended to protect the light-sensitive nitro group.

    • Dissolve the standard in approximately 50 mL of acetonitrile by sonicating for 5 minutes.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and is typically stable for several weeks.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • A suggested calibration range is 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

    • For the 10.0 µg/mL standard, for example: Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Protocol 2: HPLC System Operation and Analysis

This protocol outlines the procedure for analyzing the prepared standards and samples.

  • System Preparation:

    • Prime all solvent lines to remove any air bubbles.

    • Set the mobile phase composition to the desired ratio (70:30 A:B) and begin pumping at 1.0 mL/min.

    • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include a blank injection (mobile phase) first to ensure the system is clean.

    • Inject the calibration standards from the lowest concentration to the highest.

    • Inject any unknown samples. It is good practice to run a check standard (e.g., the mid-point of the calibration curve) every 10-20 injections to monitor system performance.

  • Data Acquisition and Processing:

    • Acquire data for 10 minutes for each injection.

    • Use the CDS software to integrate the peak corresponding to 5-nitro-2-furamide.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

Part 4: Method Performance and Validation

A trustworthy protocol must be a self-validating system. The developed method should be validated according to ICH Q2(R1) guidelines or internal laboratory standards. Key parameters to assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 5-nitro-2-furamide in a blank injection. Peak purity analysis using a PDA detector further confirms specificity.

  • Linearity: The method demonstrates linearity over the concentration range of 0.5-25.0 µg/mL, with a correlation coefficient (r²) of ≥0.999.

  • Precision: The relative standard deviation (RSD) for repeated injections of the same standard should be ≤2.0%.

  • Accuracy: Typically assessed by spike-recovery experiments in a relevant matrix. For the analysis of a pure substance, it is often inferred from the linearity data.

Part 5: Visualization of the Analytical Workflow

The entire process, from standard preparation to final result, can be visualized as a logical workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing stock Prepare 100 µg/mL Stock Solution cal Prepare Calibration Standards (0.5-25.0 µg/mL) stock->cal Dilute inject Inject Blank, Standards, and Samples cal->inject equil Equilibrate HPLC System (Stable Baseline) equil->inject integrate Integrate Peak Area inject->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quant Quantify Sample Concentration curve->quant result Final Result (µg/mL) quant->result Report

Sources

Preparation of 5-Nitro-2-Furamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note provides a rigorous, standardized protocol for the preparation, storage, and handling of 5-nitro-2-furamide (CAS: 701-51-9) stock solutions. Unlike general reagents, 5-nitro-2-furamide belongs to the nitrofuran class, characterized by low aqueous solubility and high photosensitivity. Successful application in cell culture requires precise solvent selection (DMSO), strict light protection, and adherence to solubility limits to prevent micro-precipitation—a common source of experimental artifact in cytotoxicity and metabolic assays.

Physicochemical Profile & Solubility Logic

Before initiating the protocol, understanding the compound's limitations is critical for experimental reproducibility.

PropertyValueNotes
Compound Name 5-Nitro-2-furamideAlso known as 5-nitro-2-furancarboxamide
CAS Number 701-51-9Unique identifier for verification
Molecular Weight 156.10 g/mol Used for Molarity calculations
Appearance Yellow crystalline powderColor intensity may vary with purity
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended.[1] Solubility ~1–10 mg/mL (approx. 6–60 mM)
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO is contraindicated
Aqueous Solubility Very Low / Slightly SolubleDo not attempt to dissolve directly in media or water
Stability Photosensitive Degrades under UV/Visible light; forms nitronic acid anions in alkaline pH
The "Why" Behind the Protocol (Expertise)
  • Solvent Selection: Water is ineffective. While ethanol is sometimes used for nitrofurans, DMSO is the superior vehicle for cell culture because it maintains solubility at higher concentrations (up to ~50 mM) and is well-tolerated by most cell lines at <0.5% (v/v).

  • Light Sensitivity: The nitro group at the 5-position of the furan ring is susceptible to photolysis. All steps must be performed under low light or in amber vessels to prevent the formation of toxic breakdown products that could skew cytotoxicity data.

  • Solubility Limit: "Slightly soluble" implies a range of 1–10 mg/mL. To ensure a self-validating system where the compound remains in solution during freezing/thawing, we target a conservative stock concentration of 10 mM to 20 mM .

Protocol: Stock Solution Preparation

Safety Warning: Nitrofurans are potential mutagens/carcinogens.[2] Handle in a chemical fume hood wearing nitrile gloves and eye protection.

Materials Required[3][4][5][6][7][8][9]
  • 5-Nitro-2-furamide powder (High purity >98%)[3]

  • Sterile Anhydrous DMSO (Cell culture grade)

  • Amber borosilicate glass vials (Screw cap with PTFE liner)

  • 0.22 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate)

  • Analytical balance (Precision 0.1 mg)

Step-by-Step Methodology
Step 1: Calculation

Determine the mass required for a 20 mM stock solution (Recommended target).



  • Target: 5 mL of 20 mM solution.

  • Calculation:

    
     (15.61 mg).
    
Step 2: Weighing & Solubilization[4]
  • Weigh 15.6 mg of 5-nitro-2-furamide into a sterile microcentrifuge tube or small glass vial.

  • Add 5.0 mL of sterile anhydrous DMSO.

  • Vortex vigorously for 1–2 minutes.

    • Note: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation.

Step 3: Sterile Filtration (Critical)

Although DMSO is bacteriostatic, filtration removes particulate matter that could induce false positives in toxicity assays.

  • Draw the solution into a solvent-resistant syringe (polypropylene).

  • Attach a 0.22 µm PTFE or Nylon filter .

  • Dispense into a sterile amber glass vial .

    • Why Glass? DMSO can leach plasticizers from standard polystyrene tubes over long storage.

Step 4: Aliquoting & Storage
  • Aliquot into small volumes (e.g., 50 µL or 100 µL) in amber microtubes to avoid repeated freeze-thaw cycles.

  • Label: "5-Nitro-2-Furamide, 20 mM in DMSO, [Date], [Initials], Light Sensitive."

  • Store: -20°C (Stable for 6 months) or -80°C (Stable for 1 year).

Working Solution & Media Dilution

This is the most common failure point. Adding a concentrated DMSO stock directly to aqueous media can cause immediate micro-precipitation (the "crashing out" effect).

The "Intermediate Dilution" Method

To ensure homogeneity and prevent precipitation:

  • Thaw the stock solution at room temperature (protect from light). Vortex to ensure it is fully resolubilized.

  • Prepare Media: Pre-warm cell culture media to 37°C.

  • Dilution Rule: Ensure the final DMSO concentration is ≤ 0.5% .

    • Example: To achieve a 100 µM working concentration from a 20 mM stock:

    • Dilution Factor =

      
      .
      
    • Add 5 µL of Stock to 995 µL of Media.

    • Final DMSO =

      
      .
      
  • Mixing: Add the stock dropwise to the media while swirling the media. Do not add media to the stock.

  • Visual Check: Hold the tube up to a light source. The solution should be clear. If it looks cloudy or opalescent, precipitation has occurred.

Visualization: Workflow & Decision Logic

Figure 1: Preparation Workflow

G Start Start: 5-Nitro-2-Furamide Powder Weigh Weigh 15.6 mg Start->Weigh Solvent Add 5 mL DMSO (Anhydrous) Weigh->Solvent Mix Vortex/Sonicate (Protect from Light) Solvent->Mix Filter Filter 0.22 µm (PTFE/Nylon) Mix->Filter Storage Aliquot & Store -20°C (Amber Vials) Filter->Storage

Caption: Optimized workflow for preparing sterile, stable 20 mM stock solutions of 5-nitro-2-furamide.

Figure 2: Troubleshooting Precipitation

DecisionTree Check Visual Inspection after Dilution Clear Solution Clear Check->Clear Cloudy Cloudy / Precipitate Check->Cloudy Action1 Proceed to Cell Treatment Clear->Action1 Action2 Check Stock Conc. (Is it >20mM?) Cloudy->Action2 Action3 Reduce Stock Conc. to 10 mM Action2->Action3 Yes Action4 Warm Media to 37°C Action2->Action4 No

Caption: Decision tree for troubleshooting precipitation issues during media dilution.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Yellow precipitate in media Stock concentration too high or media too cold.Lower stock to 10 mM; ensure media is 37°C before adding stock.
Color change to dark orange/brown Photodegradation.Discard solution. Prepare fresh in amber vials under low light.
Cytotoxicity in Vehicle Control DMSO concentration > 0.5-1%.Adjust dilution factor. Include a "DMSO-only" control in all assays.

References

  • Sigma-Aldrich. Product Specification: 5-Nitro-2-furaldehyde / Nitrofuran derivatives.[5] Retrieved from .

  • PubChem. Compound Summary: 5-Nitro-2-furamide (CID 12792).[1] National Library of Medicine. Retrieved from .

  • BenchChem. Stability and Reactivity of Nitrofurans. Retrieved from .

  • ResearchGate. Solubility of drugs in ethanol and DMSO. Discussion on nitrofuran solubility limits. Retrieved from .

  • Thermo Fisher Scientific. Cell Culture Reagents and DMSO Compatibility. Retrieved from .

Sources

Application Note: Advanced Recrystallization and Purification of 5-Nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-Nitro-2-furamide is a critical structural motif and intermediate in the synthesis of antibacterial nitrofurans and potent1[1]. The presence of the nitro group at the C5 position of the furan ring heavily 2[2], making the crude synthetic product prone to containing unreacted 5-nitro-2-furoic acid and polymeric furan degradation products.

To ensure downstream reliability in sensitive biological assays, achieving >99% purity is mandatory. This application note details a thermodynamically controlled 3[3] designed to establish a self-validating purification system.

Mechanistic Rationale for Solvent Selection

Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient. 5-Nitro-2-furamide possesses a polar amide and a strongly electron-withdrawing nitro group, rendering it highly4[4] and moderately soluble in hot polar protic solvents (e.g., Ethanol). However, it exhibits poor solubility in water.

By employing an Ethanol/Water co-solvent system, we exploit ethanol as the "good" solvent to dissolve the crude matrix at elevated temperatures, while water serves as the "anti-solvent." The dropwise addition of water to the hot ethanolic solution precisely tunes the dielectric constant of the medium, carefully pushing the system toward the metastable zone where controlled nucleation can occur without premature precipitation.

Quantitative Data Summaries

Table 1: Physicochemical and Solubility Profile
Property / SolventValue / Observation
Molecular Weight 156.10 g/mol
pKa (Predicted) 5[5]
DMSO Highly Soluble (>25 mg/mL)[4]
Ethanol (Boiling) Soluble
Water (20 °C) Insoluble / Sparingly Soluble
Target Purity (HPLC) > 99.0%
Table 2: Co-Solvent Ratio Optimization and Recovery Metrics
EtOH:Water Ratio (v/v)Cooling RateCrystal MorphologyYield (%)Purity (HPLC)
1:0 (Pure EtOH)5 °C / minFine needles45%99.5%
1:11 °C / minPrismatic crystals82%99.2%
1:21 °C / minAmorphous powder91%94.0%
1:0.5 (Optimal) 0.5 °C / min Large prisms 78% >99.8%

Experimental Workflow & Pathway

G Start Crude 5-Nitro-2-furamide Dissolve Dissolution in Hot EtOH (Near Boiling) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter WaterAdd Dropwise Addition of H2O (Anti-solvent) Filter->WaterAdd Cooling Controlled Cooling (Room Temp to 4°C) WaterAdd->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Validate Validation (HPLC/MP) Isolate->Validate

Workflow for the co-solvent recrystallization and validation of 5-nitro-2-furamide.

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution and Clarification
  • Weighing : Transfer 10.0 g of crude 5-nitro-2-furamide into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Dissolution : Add 40 mL of absolute ethanol. Heat the suspension to a gentle reflux (approx. 78 °C) using a thermostated oil bath.

  • Solvent Adjustment : If the solid does not dissolve completely after 15 minutes at reflux, add absolute ethanol in 2 mL increments until complete dissolution is achieved. (Caution: Do not exceed 50 mL total to maintain a highly concentrated solution.)

  • Hot Filtration : Rapidly filter the boiling solution through a pre-warmed fluted filter paper (or a heated sintered glass funnel) into a clean, pre-warmed Erlenmeyer flask.

    • Causality : This step removes insoluble polymeric furan byproducts and dust, which can act as unwanted heterogeneous nucleation sites, leading to impure microcrystals.

Phase 2: Anti-Solvent Addition and Nucleation
  • Anti-Solvent Introduction : Return the clarified filtrate to a hot plate set to 70 °C. Maintain stirring.

  • Titration : Slowly add hot deionized water (approx. 70 °C) dropwise using an addition funnel. Continue until the solution becomes faintly turbid (the cloud point).

  • Clearing : Add 1-2 drops of hot ethanol just until the turbidity clears. The system is now precisely at the edge of the metastable zone.

Phase 3: Controlled Crystallization
  • Primary Cooling : Remove the flask from the heat source. Seal the flask and allow it to cool undisturbed to room temperature (20-25 °C) over 2-3 hours.

    • Causality : Slow, undisturbed cooling prevents rapid supersaturation, favoring the growth of highly pure, well-defined prismatic crystals rather than trapping impurities via rapid occlusion.

  • Secondary Cooling : Once at room temperature, transfer the flask to an ice-water bath (4 °C) for an additional 1 hour to maximize the thermodynamic yield.

Phase 4: Isolation and Self-Validation
  • Filtration : Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with 2 × 10 mL of ice-cold Ethanol/Water (1:0.5 v/v) to displace the mother liquor.

    • Causality : Using a cold, optimized solvent ratio prevents the re-dissolution of the purified product while effectively washing away surface-adhered impurities.

  • Drying : Dry the crystals under high vacuum at 40 °C to a constant weight.

  • In-Process Validation :

    • TLC Check: Spot the mother liquor and the dissolved pure crystals on a silica gel plate (Eluent: EtOAc/Hexane 1:1). The mother liquor should show enriched impurity spots, while the crystal lane must show a single, clean spot.

    • Melting Point: Verify the sharp melting point of the dried crystals to confirm lattice purity.

References

  • Title : N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | Source : chemicalbook.com | URL : 4

  • Title : Purification of Laboratory Chemicals Fifth Edition | Source : chemistry-chemists.com | URL : 3

  • Title : C-170 | STING inhibitor | CAS 346691-38-1 | Source : invivochem.com | URL : 1

  • Title : N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | Source : chemicalbook.com | URL : 5

  • Title : 2-(2-Chlorovinyl)-5-nitrofuran | Source : benchchem.com | URL : 2

Sources

Application Note: Advanced Spectroscopic Characterization (NMR, IR) of 5-Nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Nitro-2-furamide (CAS: 701-51-9) is a foundational synthetic intermediate and a highly privileged pharmacophore in medicinal chemistry. Nitrofuran derivatives are extensively utilized in drug development due to their potent biological activities, functioning as anti-tubercular agents[1] and emerging as highly selective centrosome clustering inhibitors in oncology[2][3].

The molecular architecture of 5-nitro-2-furamide features a highly polarized furan ring, driven by the electron-withdrawing nitro group at the 5-position and the carboxamide at the 2-position. Accurate spectroscopic characterization—specifically via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—is essential to confirm regiochemistry, assess purity, and validate structural integrity prior to downstream biological assays or complex synthetic coupling steps[4].

Analytical Workflow

To ensure rigorous structural validation, an orthogonal approach combining NMR (for atomic connectivity and electronic environment) and FT-IR (for functional group identification) must be employed.

G S1 5-Nitro-2-furamide Sample S2_NMR NMR Prep (DMSO-d6) S1->S2_NMR S2_IR IR Prep (ATR Crystal) S1->S2_IR S3_NMR 1D & 2D NMR Acquisition S2_NMR->S3_NMR S3_IR FT-IR Acquisition S2_IR->S3_IR S4 Data Processing & Peak Picking S3_NMR->S4 S3_IR->S4 S5 Orthogonal Structural Validation S4->S5

Figure 1: Orthogonal workflow for the spectroscopic validation of 5-nitro-2-furamide.

Quantitative Data Summaries

The following tables summarize the diagnostic spectroscopic signatures for 5-nitro-2-furamide, serving as a reference standard for structural confirmation[5].

Table 1: Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityCoupling (J, Hz)Assignment
¹H~ 7.40Doublet3.8Furan H-3
¹H~ 7.75Doublet3.8Furan H-4
¹H~ 7.80, 8.20Broad Singlets-Primary Amide (-NH₂)
¹³C~ 113.5Singlet-Furan C-4
¹³C~ 115.2Singlet-Furan C-3
¹³C~ 148.0Singlet-Furan C-2 (Quaternary)
¹³C~ 152.5Singlet-Furan C-5 (Quaternary, -NO₂)
¹³C~ 158.5Singlet-Carbonyl (C=O)

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400, 3200MediumPrimary Amide (-NH₂)N-H Asymmetric & Symmetric Stretch
1670StrongCarbonyl (C=O)Amide I (C=O Stretch)
1610MediumPrimary AmideAmide II (N-H Bend)
1530StrongNitro (-NO₂)Asymmetric N-O Stretch
1350StrongNitro (-NO₂)Symmetric N-O Stretch

Experimental Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Choice: 5-Nitro-2-furamide possesses a highly polar primary amide group capable of strong intermolecular hydrogen bonding. Non-polar solvents (e.g., CDCl₃) yield poor solubility and broad peaks. DMSO-d₆ is selected because it completely dissolves the analyte and shifts the residual water peak away from the aromatic region. Critically, DMSO-d₆ acts as a hydrogen-bond acceptor, slowing down the chemical exchange of the amide protons and allowing them to be observed as distinct broad singlets rather than being lost to solvent exchange.

Protocol:

  • Sample Preparation: Weigh 15–20 mg of 5-nitro-2-furamide for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆. Sonicate for 2 minutes to ensure complete dissolution. Transfer the clear solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher). Lock the magnetic field to the deuterium signal of DMSO-d₆ and shim the magnet to achieve a sharp residual solvent peak (DMSO quintet at 2.50 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

    • Scans (NS): 1024 to 2048.

    • Causality Check (Critical Parameter): Set the Relaxation Delay (D1) to at least 2.5–3.0 seconds. The quaternary carbons (C-2, C-5, and the carbonyl) lack attached protons, resulting in long longitudinal relaxation times (T₁). A longer D1 ensures these diagnostic peaks integrate properly above the noise floor.

  • Data Processing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Reference the spectra to the residual DMSO peak (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for Technique: Attenuated Total Reflectance (ATR) FT-IR is heavily favored over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band around 3300–3500 cm⁻¹, which obscures the critical N-H stretching doublets of the primary amide. ATR allows for direct analysis of the neat powder, preserving the integrity of the N-H region.

Protocol:

  • Background Collection: Clean the ATR crystal (diamond or ZnSe) with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–3 mg of solid 5-nitro-2-furamide directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample. Causality Check: Poor contact leads to low signal-to-noise ratios and distorted peak shapes, especially at higher wavenumbers where the depth of penetration is shallowest (e.g., the N-H stretch).

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background.

Data Interpretation & Self-Validating Systems

A robust analytical protocol must be self-validating. To confirm the regiochemistry of the 2,5-disubstituted furan and rule out isomeric impurities, apply the following logical checks:

  • Coupling Constant Validation: In the ¹H NMR spectrum, the furan protons H-3 and H-4 will appear as two distinct doublets. The coupling constant (J) for a 2,5-disubstituted furan is characteristically small, typically 3.5–4.0 Hz[5]. If a larger coupling constant (~5.0–5.5 Hz) is observed, it indicates a 2,3- or 2,4-substitution pattern, immediately flagging a regioisomeric impurity.

  • Electronic Deshielding Confirmation: The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This severely deshields the adjacent C-5 carbon (~152.5 ppm) and the H-4 proton (~7.75 ppm) compared to the C-2/H-3 positions. Verify this downfield shift to confirm the presence of the -NO₂ group on the ring.

  • 2D NMR Anchoring (If Ambiguous): If peak overlap occurs or impurity masking is suspected, run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The amide protons (~7.80, 8.20 ppm) will show a strong ³J correlation to the furan C-2 carbon, unambiguously anchoring the carboxamide group to the 2-position of the ring.

  • IR Functional Group Check: Verify the presence of the diagnostic symmetric and asymmetric -NO₂ stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹, respectively[5]. The presence of two distinct peaks in the 3200–3400 cm⁻¹ region confirms the primary amide (-NH₂), distinguishing it from secondary amide derivatives which would only show a single N-H stretch.

References

  • The Triplet State of N-(n-Butyl)
  • METABOLISM OF THE NITROFURANS Source: ResearchGate URL
  • Identification of novel small molecule inhibitors of centrosome clustering in cancer cells Source: NIH URL
  • Synthesis and Evaluation of Novel Carboxamides Capable of Causing Centrosome Declustering and Apoptosis in Breast Cancer Cells Source: ResearchGate URL
  • US20160175303A1 - Synthesis of new benzothiazole derivatives as potential anti-tubercular agents Source: Google Patents URL

Sources

Application Note: Synthesis and Evaluation of Schiff Base Derivatives from 5-Nitro-2-furamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and biological evaluation of 5-nitrofuran-derived acylhydrazones.

Introduction & Pharmacological Rationale

The 5-nitrofuran scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the backbone for FDA-approved broad-spectrum antimicrobials such as nitrofurantoin and nitrofurazone. The biological activity of these compounds is strictly dependent on the bio-reduction of the nitro group by bacterial nitroreductases, which generates reactive intermediates that cleave DNA[1].

In modern drug discovery, functionalizing the 5-nitrofuran core with a Schiff base (specifically, an acylhydrazone linkage) is a proven strategy to enhance lipophilicity, improve membrane permeability, and increase target-binding affinity against resistant strains like Mycobacterium tuberculosis[2]. This application note provides a comprehensive, self-validating guide to synthesizing Schiff base derivatives starting from 5-nitro-2-furamide (or its ester equivalents), prioritizing mechanistic understanding over rote procedure.

Chemical Rationale: Overcoming Amide Inertness

Expertise & Experience Insight: A common pitfall in Schiff base synthesis is attempting to directly condense a primary amide (e.g., 5-nitro-2-furamide) with an aldehyde. Amides are synthetically unfavorable for this reaction because the nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance, rendering the nitrogen an exceptionally poor nucleophile.

To bypass this inertness, the amide must first undergo hydrazinolysis to yield 5-nitrofuran-2-carbohydrazide[3]. The introduction of the hydrazine moiety creates an "alpha-effect": the electrostatic repulsion between the unshared electron pairs on the two adjacent nitrogen atoms dramatically increases the nucleophilicity of the terminal amine. This highly activated intermediate can then readily undergo acid-catalyzed condensation with various aromatic aldehydes to form stable acylhydrazone Schiff bases[4].

Experimental Protocols

Protocol A: Hydrazinolysis of 5-Nitro-2-furamide

Objective: Convert the resonance-stabilized amide into a highly nucleophilic carbohydrazide.

Materials:

  • 5-Nitro-2-furamide (or Ethyl 5-nitrofuran-2-carboxylate) (10 mmol)

  • Hydrazine hydrate (99.9%) (15 mmol)

  • Absolute ethanol (50 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of the 5-nitro-2-furamide precursor in 50 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Addition: Cool the suspension to 0 °C using an ice bath. Add 15 mmol of hydrazine hydrate dropwise over 10 minutes.

    • Causality Check: Hydrazine is used in a 1.5x molar excess to drive the nucleophilic acyl substitution to completion and strictly prevent the formation of unwanted symmetric diacylhydrazines (N,N'-bis(5-nitro-2-furoyl)hydrazine)[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1). The highly polar hydrazide product will appear at a significantly lower

    
     value than the starting material.
    
  • Isolation: Cool the mixture to room temperature. The 5-nitrofuran-2-carbohydrazide will precipitate as a fine solid. Isolate via vacuum filtration, wash with ice-cold ethanol to remove unreacted hydrazine, and dry under a vacuum.

Protocol B: Acid-Catalyzed Condensation to Schiff Bases

Objective: Condense the carbohydrazide with aromatic aldehydes to form the target acylhydrazones.

Materials:

  • 5-Nitrofuran-2-carbohydrazide (5 mmol)

  • Aromatic Aldehyde (e.g., Salicylaldehyde, 4-Chlorobenzaldehyde) (5 mmol)

  • Glacial acetic acid (3-5 drops)

  • Absolute ethanol (30 mL)

Step-by-Step Methodology:

  • Mixing: Combine equimolar amounts (5 mmol) of the carbohydrazide and the chosen aromatic aldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the stirring mixture.

    • Causality Check: Glacial acetic acid (pH ~4.5) is critical. It acts as a mild Lewis acid, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. Strong mineral acids (like HCl) must be avoided, as they will protonate the nucleophilic amine of the hydrazide, completely halting the reaction[1].

  • Reflux & Precipitation: Reflux the mixture for 2–4 hours.

    • Causality Check: Ethanol is chosen because it dissolves the starting materials at reflux, but the resulting Schiff base—which is highly conjugated, rigid, and planar—has poor solubility in ethanol. This drives the reaction forward via Le Chatelier's principle as the product precipitates directly out of the hot solution.

  • Isolation: Cool the reaction to 0 °C to maximize precipitation. Filter the brightly colored (usually deep yellow to orange) Schiff base crystals. Recrystallize from a DMF/Ethanol mixture if ultra-high purity is required for biological assays.

Data Presentation & Optimization

The following tables summarize the quantitative optimization of the condensation reaction and the expected biological efficacy of the resulting Schiff bases.

Table 1: Optimization of Schiff Base Condensation Parameters

Solvent Catalyst Temp (°C) Time (h) Yield (%) Mechanistic Observation
Ethanol None 78 12 35 Insufficient electrophilic activation of the aldehyde.
Ethanol Glacial AcOH 78 3 88 Optimal protonation; product precipitates cleanly.
Methanol Glacial AcOH 65 4 82 Lower boiling point increases required reaction time.

| THF | HCl (conc.) | 66 | 2 | 45 | Amine protonation stalls reaction; side products form. |

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) Data reflects standard trends for 5-nitrofuran acylhydrazones against common pathogens[1],[2].

Compound (Aldehyde R-group)S. aureus (Gram +)E. coli (Gram -)M. tuberculosis H37Rv
R = H (Benzaldehyde)3.1212.56.25
R = 4-OH (4-Hydroxybenzaldehyde)1.566.253.12
R = 2-OH (Salicylaldehyde)0.783.121.56
Control (Nitrofurantoin)3.126.25N/A

Synthetic Workflow & Mechanism of Action

The diagram below maps the logical progression from the inert starting material to the active Schiff base, alongside the biological signaling pathway required for its bactericidal activity.

Pathway cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action N1 5-Nitro-2-furamide (Starting Material) N2 Hydrazine Hydrate (Nucleophile) N1->N2 N3 5-Nitrofuran-2-carbohydrazide (Reactive Intermediate) N2->N3 N4 Aromatic Aldehyde + Glacial AcOH N3->N4 N5 Schiff Base (Hydrazone) Target Compound N4->N5 M1 Bacterial Nitroreductase N5->M1 Cellular Uptake M2 Reactive Nitroso Radicals M1->M2 Enzymatic Reduction M3 DNA/Protein Cleavage (Cell Death) M2->M3 Covalent Binding

Caption: Synthetic workflow of 5-nitro-2-furamide Schiff bases and their nitroreductase-mediated MOA.

References

  • Title: Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 Source: Biomedicine & Pharmacotherapy (PMC) URL:[Link]

  • Source: European Patent Office (EP2604600A1)
  • Title: Synthesis and Cytotoxic Studies of Undecenoic Acid-based Schiff's Base Derivatives Bearing 1,2,4-Triazole Moiety Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

thin-layer chromatography (TLC) systems for 5-nitro-2-furamide separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-nitro-2-furamide (5-nitro-2-furancarboxamide) is a critical intermediate in the synthesis of broad-spectrum antibiotics, including Nitrofurazone. Its purity is paramount, as unreacted starting materials (typically 5-nitro-2-furoic acid) or side-products (esters) can compromise downstream pharmaceutical efficacy.

This guide provides a robust, self-validating TLC protocol for separating 5-nitro-2-furamide from its synthetic precursors and degradation products. Unlike generic protocols, this guide leverages the specific physicochemical properties of the nitrofuran moiety—specifically its electron-withdrawing nitro group and polar amide functionality—to design mobile phases that maximize resolution (


) and reproducibility.

Physicochemical Context & Separation Logic

To design an effective separation, one must understand the molecular behaviors at play:

  • The Analyte (5-nitro-2-furamide): Possesses a polar amide group (

    
    ) capable of strong hydrogen bonding with the silanol groups (
    
    
    
    ) of the stationary phase. The nitro group (
    
    
    ) adds significant UV absorbance at 254 nm but reduces the electron density of the furan ring, making it less reactive to oxidative stains than unsubstituted furans.
  • The Impurities:

    • 5-nitro-2-furoic acid (Starting Material): Highly polar and acidic. Without acidification of the mobile phase, this will streak/tail or remain at the baseline.

    • Esters (e.g., Methyl 5-nitro-2-furoate): Significantly less polar than the amide; will migrate closer to the solvent front.

Chromatographic Prediction: On a standard Silica Gel 60 phase, the elution order (increasing


) will be:
Acid (

) < Amide (

) < Ester (

)

Materials & Instrumentation

  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates (20 x 20 cm).
    
  • Visualization: UV Lamp (Short-wave 254 nm) is mandatory. Iodine chamber (optional backup).

  • Solvents (HPLC Grade): Ethyl Acetate (EtOAc), n-Hexane, Methanol (MeOH), Dichloromethane (DCM), Glacial Acetic Acid (AcOH).

Mobile Phase Optimization

We utilize a "Selectivity Triangle" approach. Three distinct systems are recommended depending on the separation goal.

Table 1: Recommended Mobile Phase Systems
SystemComposition (v/v)RoleMechanism
A (Screening) EtOAc : Hexane (3:2) General Purity CheckBalanced polarity. Moves the amide to mid-plate (

) while eluting non-polar impurities.
B (High Polar) DCM : MeOH (95:5) Amide vs. AcidThe Methanol disrupts strong H-bonds. Excellent for separating the amide from highly polar degradation products.
C (Acidic) Toluene : EtOAc : AcOH (60:35:5) Critical for Synthesis Acetic acid suppresses ionization of 5-nitro-2-furoic acid, sharpening its spot and preventing tailing, ensuring it separates from the amide.

Expert Insight: If you observe "streaking" from the baseline, it is almost certainly the unreacted carboxylic acid starting material. Switch immediately to System C . The acetic acid protonates the carboxylate (


), reducing its affinity for silica and allowing it to migrate as a compact spot.

Visualization Mechanics

The nitrofuran core is a chromophore.

  • UV 254 nm (Primary): The conjugated

    
    -system (Nitro + Furan + Carbonyl) absorbs strongly. The compound appears as a dark purple/black spot  against the bright green fluorescent background of the 
    
    
    
    indicator.
  • Iodine Vapor (Secondary): Nitrofurans will absorb iodine, appearing as brown spots.

  • Warning: Do not use Ehrlich’s Reagent. The electron-withdrawing nitro group deactivates the furan ring, rendering it unreactive to the electrophilic attack typical of Ehrlich's reaction.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Standard: Dissolve 5 mg of pure 5-nitro-2-furamide in 1 mL of Acetone or Methanol.

  • Sample: Dissolve crude reaction mixture in the same solvent.

  • Note: Nitrofurans are photosensitive. Perform analysis quickly and avoid prolonged exposure to direct sunlight.

Step 2: Plate Activation
  • Pre-heat silica plates at 105°C for 30 minutes if stored in humid conditions. This removes adsorbed water that deactivates the silica.

Step 3: Spotting
  • Apply 2-5

    
     of sample using a micro-capillary. Keep spot diameter 
    
    
    
    mm.
  • Spot the Standard and Sample side-by-side (1 cm apart).

Step 4: Development
  • Saturate the TLC chamber with mobile phase vapors for 15 minutes (use filter paper lining).

  • Run the plate until the solvent front reaches 80% of the plate height.

Step 5: Analysis
  • Dry the plate with a stream of cold air.

  • Visualize under UV 254 nm. Mark spots with a soft pencil.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct mobile phase based on the observed separation.

TLC_Workflow Start Start: Crude 5-nitro-2-furamide SystemA Run System A (EtOAc : Hexane 3:2) Start->SystemA Check Check UV (254nm) SystemA->Check Result1 Good Separation (Rf ~0.4) Check->Result1 Distinct Spots Result2 Tailing / Streaking from Baseline Check->Result2 Acid Impurity Result3 Co-elution near Solvent Front Check->Result3 Ester Impurity Action1 Proceed to Isolation Result1->Action1 Action2 Switch to System C (Add Acetic Acid) Result2->Action2 Action3 Switch to System A (Lower Polarity: 1:4 Ratio) Result3->Action3

Caption: Decision tree for mobile phase selection based on initial screening results.

Mechanism of Separation

Understanding the interaction at the molecular level ensures reproducibility.

Interaction_Mechanism Silica Silica Surface (Si-OH) Amide 5-nitro-2-furamide (Analyte) Silica->Amide H-Bonding (Retains Analyte) Mobile Mobile Phase (Modifier: MeOH/EtOAc) Mobile->Silica Competition for Active Sites Mobile->Amide Solvation (Elutes Analyte)

Caption: Competitive interaction model: The mobile phase modifier (MeOH/EtOAc) competes with the analyte for silica binding sites, driving migration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12792, 5-Nitro-2-furamide. Retrieved from [Link]

  • Vass, M., et al. (2008). Nitrofurans: Analytical methods and sample preparation.[1] Journal of Chromatography A. (Contextual grounding on nitrofuran extraction and polarity).

  • Merck KGaA.Thin Layer Chromatography: A User's Guide to Silica Gel 60.
  • European Pharmacopoeia (Ph. Eur.).Monographs on Nitrofuran Derivatives (Nitrofurantoin/Nitrofurazone). (Basis for acidity adjustments in mobile phases).

Sources

Application Note: Procedures for the Amidification of 5-Nitro-2-furoic Acid to 5-Nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 5-nitro-2-furamide and its derivatives is a critical transformation in medicinal chemistry, particularly in the development of antitubercular, antibacterial, and trypanocidal agents 1. The 5-nitro group exerts a powerful electron-withdrawing effect (both inductive and mesomeric) on the furan ring. While this enhances the biological target binding (often acting as a prodrug activated by nitroreductases), it significantly alters the electronic landscape of the carboxylic acid, making the carbonyl carbon less nucleophilic and the resulting activated intermediates highly electrophilic and prone to side reactions.

This application note details two field-validated methodologies for converting 5-nitro-2-furoic acid to 5-nitro-2-furamide: the mild Carbodiimide (CDI) coupling method and the highly scalable Thionyl Chloride (SOCl₂) method .

Mechanistic Causality & Reagent Selection

Direct condensation of a carboxylic acid and an amine requires high temperatures (>160 °C), which causes thermal degradation and decarboxylation of the sensitive 5-nitrofuran ring. Therefore, chemical activation is mandatory.

  • 1,1'-Carbonyldiimidazole (CDI) Activation : CDI reacts with 5-nitro-2-furoic acid to form a highly reactive acyl imidazole intermediate.

    • Causality: The irreversible evolution of CO₂ gas drives the reaction forward thermodynamically. This method is exceptionally mild, proceeds at room temperature, and avoids the generation of harsh acids (like HCl), making it ideal for preserving the integrity of the nitro group and preventing ring-opening side reactions 2.

  • Thionyl Chloride (SOCl₂) Activation : SOCl₂ converts the acid to 5-nitro-2-furoyl chloride.

    • Causality: The 5-nitro group destabilizes the acyl chloride, making it highly susceptible to rapid hydrolysis if exposed to atmospheric moisture 3. However, for large-scale industrial synthesis, this route is highly cost-effective and atom-economical provided anhydrous conditions are strictly maintained.

Reaction Pathways Visualization

Amidation cluster_RouteA Route A: Acid Chloride Method cluster_RouteB Route B: CDI Coupling Method Start 5-Nitro-2-furoic Acid SOCl2 Thionyl Chloride (SOCl2) Reflux, 2-3h Start->SOCl2 CDI 1,1'-Carbonyldiimidazole (CDI) DMF, RT, 1h Start->CDI AcylCl 5-Nitro-2-furoyl Chloride (Reactive Intermediate) SOCl2->AcylCl NH3_A Ammonia (NH3) 0°C to RT AcylCl->NH3_A Product 5-Nitro-2-furamide (Target Product) NH3_A->Product AcylIm Acyl Imidazole (Active Intermediate) CDI->AcylIm NH3_B Ammonia Source (NH3 gas or NH4OAc) AcylIm->NH3_B NH3_B->Product

Reaction pathways for the amidification of 5-nitro-2-furoic acid via Acid Chloride and CDI methods.

Experimental Methodologies

Protocol A: CDI-Mediated Amidation (Recommended for Discovery & High Purity)

This protocol is optimized for milligram to low-gram scale synthesis where product purity and mild conditions are prioritized over reagent cost 4.

  • Self-Validating System : The cessation of CO₂ bubbling serves as a real-time visual indicator that the formation of the acyl imidazole intermediate is complete. If effervescence stops prematurely or fails to start, it indicates moisture contamination in the DMF or degraded CDI.

  • Step 1: Activation : Dissolve 5-nitro-2-furoic acid (10 mmol, 1.57 g) in anhydrous DMF (20 mL) under a dry nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Step 2: CDI Addition : Add CDI (15 mmol, 2.43 g) portion-wise over 10 minutes to control the effervescence (CO₂ release).

  • Step 3: Intermediate Formation : Remove the ice bath and stir the reaction at room temperature for 1 hour. Analytical Check: Verify complete consumption of the starting acid via TLC (Eluent: EtOAc/Hexane 1:1; UV active).

  • Step 4: Amidation : Cool the mixture back to 0 °C. Add an ammonia source (e.g., 0.5 M NH₃ in dioxane, 50 mmol, or solid ammonium acetate) dropwise. Stir for an additional 2–4 hours at room temperature.

  • Step 5: Workup : Pour the reaction mixture into ice-cold distilled water (100 mL). The target 5-nitro-2-furamide will precipitate. Filter the solid, wash thoroughly with cold water (to remove DMF and the water-soluble imidazole byproduct), and dry under vacuum at 40 °C.

Protocol B: Acid Chloride Route (Recommended for Scale-Up)

This protocol is optimized for decagram to kilogram scale synthesis. It utilizes cheaper reagents but requires rigorous anhydrous technique and off-gas scrubbing.

  • Self-Validating System : The transition of the reaction mixture from a heterogeneous suspension to a clear, dark homogeneous solution indicates complete conversion of the insoluble carboxylic acid to the soluble acyl chloride.

  • Step 1: Chlorination : Suspend 5-nitro-2-furoic acid (50 mmol, 7.85 g) in neat SOCl₂ (250 mmol, ~18 mL). Add 2 drops of anhydrous DMF (acts as a Vilsmeier-Haack catalyst to generate the active chloromethyleneiminium ion).

  • Step 2: Reflux : Heat the mixture to reflux (75 °C) for 2–3 hours until a clear solution is obtained.

  • Step 3: Concentration : Remove excess SOCl₂ under reduced pressure. Expert Tip: Co-evaporate the crude residue with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual HCl and SOCl₂, which would otherwise consume the ammonia in the next step.

  • Step 4: Amidation : Dissolve the crude 5-nitro-2-furoyl chloride in anhydrous THF or DCM (50 mL). Cool to 0 °C. Slowly bubble anhydrous NH₃ gas into the solution for 30 minutes, or add the solution dropwise to a vigorously stirred, ice-cold aqueous NH₄OH solution (28%).

  • Step 5: Workup : Evaporate the organic solvent. Wash the resulting solid with saturated aqueous NaHCO₃ to remove any unreacted/hydrolyzed acid, followed by cold water. Recrystallize the crude product from ethanol to yield pure 5-nitro-2-furamide.

Quantitative Data & Method Comparison

ParameterProtocol A (CDI Method)Protocol B (SOCl₂ Method)
Activation Reagent 1,1'-Carbonyldiimidazole (CDI)Thionyl Chloride (SOCl₂)
Reaction Temperature Room Temperature (Mild)Reflux (75 °C) (Harsh)
Primary Byproducts Imidazole, CO₂ (Easily washed)HCl gas, SO₂ gas (Requires scrubbing)
Typical Yield 80–90%70–85%
Scalability Best for discovery (< 50 g)Best for industrial scale (> 100 g)
Intermediate Stability Acyl imidazole (Stable in situ)Acyl chloride (Highly moisture sensitive)

References

  • Title: Periphery Exploration around 2,6-Diazaspiro[3.
  • Title: You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile Source: MDPI URL
  • Title: (5-Nitrofuran-2-yl)
  • Title: Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity.

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Solubility & Stability Challenges of 5-Nitro-2-Furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Nitro-2-furamide presents a classic "brick dust" challenge in formulation science. Despite a relatively low lipophilicity (LogP ~0.4), it exhibits poor aqueous solubility driven by high crystal lattice energy (Melting Point ~166°C) and strong intermolecular hydrogen bonding. Furthermore, the furan ring system, activated by the electron-withdrawing nitro group, renders the compound susceptible to photolytic degradation and alkaline hydrolysis .

Successful handling requires a dual strategy: breaking the crystal lattice using specific aprotic solvents or carrier systems, while strictly maintaining acidic-to-neutral pH and light protection.

PropertyValueImplication for Solubility
Molecular Weight 156.10 g/mol Small molecule, favorable for diffusion if solubilized.
Melting Point 166°CHigh lattice energy requires significant energy to dissolve (heat/solvent strength).
LogP ~0.4Hydrophilic enough to stay in solution once dissolved, but hard to dissolve initially.
pKa Neutral AmideCRITICAL: Do not use pH > 8 to solubilize. It will not ionize; it will degrade.
Stability PhotosensitiveMust be handled under yellow light or in amber vessels.

Diagnostic: Why is your experiment failing?

Before attempting a protocol, identify the failure mode.

  • Precipitation upon dilution: You are likely experiencing "solvent shock." The water antisolvent effect is overcoming the co-solvent's capacity too quickly.

  • Solution turns brown/orange: This is chemical degradation , not solubilization. The nitro-furan ring is opening (likely due to light exposure or pH > 7.5).

  • Inconsistent Bio-data: Likely due to micro-precipitation (invisible to the naked eye) or photodegradation during incubation.

Decision Logic for Solubilization Strategy

SolubilityStrategy Start Start: Define Application InVivo In Vivo / Cell Culture? Start->InVivo Biological Chemical Chemical Synthesis / Analysis Start->Chemical Non-Biological DMSO_Route Use DMSO (Max 0.1-1% final) InVivo->DMSO_Route Acute/Short-term CD_Route Use Cyclodextrin Complex InVivo->CD_Route Long-term/Sensitive Cells Pure_Solvent Use DMF or DMSO (100%) Chemical->Pure_Solvent Precip Risk: Precipitation on Dilution DMSO_Route->Precip Stable Benefit: High Stability CD_Route->Stable

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on downstream application.

Protocol A: Co-Solvency (The "Quick Fix")

Best for: High-throughput screening, short-term assays, chemical synthesis. Mechanism: Uses aprotic polar solvents to disrupt intermolecular H-bonds.

Recommended Solvents
  • DMSO (Dimethyl Sulfoxide): Gold standard. Excellent solubility.

  • DMF (Dimethylformamide): Good alternative, but higher toxicity.

  • Ethanol: Poor solvent for this specific amide; avoid as a primary solvent.

Step-by-Step Procedure
  • Weighing: Weigh 5-nitro-2-furamide into an amber glass vial.

  • Primary Solubilization: Add 100% DMSO to achieve a stock concentration of 10–50 mM . Vortex vigorously. Sonicate at 40°C for 5-10 minutes if visible particles remain.

  • Quality Check: The solution should be clear and pale yellow. If it is dark orange/brown, the compound has degraded.

  • Dilution (The Critical Step):

    • Do not add water directly to the DMSO stock.

    • Do add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer.

    • Keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity [1].

Pro-Tip: If precipitation occurs at 1% DMSO, add Tween 80 (0.5%) or PEG 400 (5%) to the aqueous buffer before adding the DMSO stock. This acts as a "bridge" to prevent crystallization.

Protocol B: Cyclodextrin Complexation (The "Stable Fix")

Best for: Animal studies, long-term cell culture, formulation stability. Mechanism: Encapsulates the hydrophobic furan ring inside the cyclodextrin cavity, shielding it from water and light.

Materials
  • Host: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is preferred over parent Beta-CD due to higher water solubility and lower renal toxicity.

  • Ratio: 1:1 or 1:2 (Drug:CD) molar ratio.

Step-by-Step Procedure
  • Preparation of Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS (pH 7.0).

  • Addition: Add 5-nitro-2-furamide powder slowly to the CD solution.

  • Equilibration: Stir magnetically protected from light for 24–48 hours at room temperature.

    • Faster Method: Dissolve drug in a minimum volume of acetone/ethanol. Add this dropwise to the aqueous CD solution at 50°C. Stir until the organic solvent evaporates.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.

  • Validation: The filtrate contains the solubilized complex.

Why this works: Nitrofurans generally form stable inclusion complexes with Beta-Cyclodextrins, significantly enhancing solubility and photostability [2].

Troubleshooting & FAQs

Q1: My solution turned dark brown after 24 hours. Is it still good?

Answer: No. Discard it immediately. Explanation: 5-nitro-2-furamide is structurally related to 5-nitro-2-furaldehyde, which is known to undergo photolysis and base-catalyzed ring opening [3]. A color shift to brown indicates the formation of degradation products (likely polymeric species or ring-opened nitriles). Fix:

  • Wrap all vessels in aluminum foil.

  • Check the pH of your buffer.[1] If pH > 8, the furan ring is hydrolyzing. Adjust pH to 6.0–7.0.

Q2: Can I use NaOH to dissolve it? It's an amide.[2]

Answer: Absolutely not. Explanation: While some amides can be deprotonated, the 5-nitrofuran ring is extremely sensitive to alkaline attack. High pH causes rapid decomposition rather than stable ionization [4]. Fix: Stick to neutral pH and use co-solvents (DMSO) or complexation (Cyclodextrins).

Q3: I see a fine precipitate under the microscope in my cell culture wells.

Answer: You have exceeded the "kinetic solubility" limit. Explanation: When you dilute a DMSO stock into culture media, the drug is momentarily supersaturated. Over time (minutes to hours), it crashes out. Fix:

  • Lower the final concentration.

  • Pre-warm the media to 37°C before adding the drug.

  • Switch to the Cyclodextrin protocol (Protocol B), which provides thermodynamic stability.

Degradation Pathway Warning

Degradation Drug 5-Nitro-2-Furamide (Pale Yellow) Degradant Ring-Opened Products (Dark Brown/Polymer) Drug->Degradant Photolysis Drug->Degradant Hydrolysis Light UV/Vis Light Light->Drug Base pH > 8.0 Base->Drug

Figure 2: Primary degradation pathways. Avoidance of light and alkaline pH is mandatory for solution stability.

References

  • Toxicity of Solvents: Biological effects of DMSO and Ethanol in cellular assays. ResearchGate.[2] Available at: [Link]

  • Photostability: Phototransformation of 5-nitro-2-furaldehyde (structural analog). Royal Society of Chemistry. Available at: [Link]

  • Hydrolytic Instability: Reactivity of 5-nitro-2-furaldehyde in alkaline solutions.[3] PubMed.[4] Available at: [Link]

  • Compound Data: PubChem CID 12792 (5-Nitro-2-furamide).[4] National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: 5-Nitro-2-Furamide Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solvent Optimization & Troubleshooting Ticket ID: #NF-502-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

5-nitro-2-furamide (CAS: 701-51-9) presents a specific challenge in organic processing: it is a polar, electron-deficient aromatic amide. Its relatively low partition coefficient (


) means it has significant water solubility, often leading to poor recovery during standard aqueous workups.

This guide moves beyond generic protocols to address the physicochemical reality of the molecule. We focus on maximizing mass balance (yield) while adhering to modern green chemistry principles (GSK/Pfizer Sustainability Guides).

Module 1: The Solubility Matrix

User Question: "I’m seeing precipitation in my reaction mixture, but when I try to extract with Hexane or Ether, I get nothing. What dissolves this compound?"

Technical Analysis: 5-nitro-2-furamide is an H-bond donor and acceptor with a polar nitro group. It is effectively insoluble in non-polar hydrocarbons. You must match the solvent’s polarity to the amide’s dipole moment while avoiding solvents that are miscible with water during extraction.

Solvent Compatibility Dashboard
Solvent ClassRepresentative SolventSolubility StatusApplicationGreen Score (GSK)*
Super-Polar Aprotic DMSO, DMFHigh Reaction Medium🔴 Red (Avoid if possible)
Polar Aprotic Ethyl Acetate (EtOAc)Moderate Extraction (Standard)🟢 Green
Chlorinated Dichloromethane (DCM)Good Extraction (High Efficiency)🟠 Amber (Health Hazard)
Alcohols Ethanol, 2-PropanolModerate (Hot) Recrystallization🟢 Green
Ethers THF, 2-MeTHFGood Extraction/Reaction🟡 Yellow (Peroxides)
Hydrocarbons Hexane, HeptaneInsoluble Anti-solvent (Precipitation)🟢 Green

*Green Score based on GSK Solvent Sustainability Guide (Henderson et al., 2011).

Module 2: Extraction Troubleshooting (The "Low Yield" Issue)

User Question: "I synthesized 5-nitro-2-furamide from the ester. TLC shows conversion, but after three extractions with Ethyl Acetate, my yield is only 40%. Where is my product?"

Diagnosis: The issue is likely the Partition Coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) .[1]
With a 

of ~0.4, the compound distributes almost equally between the organic and aqueous phases. Standard extraction (1:1 volume) leaves ~30-40% of your product in the water layer per wash.
Protocol: Enhanced Recovery Extraction

Objective: Shift the equilibrium (


) toward the organic phase.
  • Salting Out (The Hofmeister Effect):

    • Action: Saturate your aqueous reaction mixture with solid NaCl before adding the organic solvent.

    • Mechanism: The high ionic strength disrupts the hydration shell around the polar amide, forcing it into the organic phase.

    • Expected Gain: +15-20% yield recovery.

  • Solvent Modification (The Polarity Boost):

    • Action: Do not use pure EtOAc. Use a mixture of EtOAc : 2-Butanol (9:1) or EtOAc : THF (9:1) .

    • Mechanism: The alcohol/ether component increases the polarity of the organic phase, accommodating the nitro-amide better than pure ester.

  • pH Control (Critical Check):

    • Action: Ensure aqueous pH is Neutral (pH 6-7).

    • Warning: Do not use strong base (NaOH). Nitrofurans are sensitive to alkaline hydrolysis (ring opening) and can form water-soluble nitronate salts.

Visual Logic: The Extraction Decision Tree

ExtractionLogic start Start: Aqueous Reaction Mixture check_sol Check TLC: Is Product Present? start->check_sol decision_logp Issue: High Water Solubility (LogP ~0.4) check_sol->decision_logp method_std Standard EtOAc Extraction decision_logp->method_std Default Path method_opt Optimized Protocol decision_logp->method_opt Recommended Path result_poor Result: ~40-50% Yield Loss method_std->result_poor step_salt Step 1: Saturate Aq. Layer with NaCl method_opt->step_salt step_mix Step 2: Use EtOAc:2-MeTHF (9:1) step_salt->step_mix step_wash Step 3: Wash Organic with Brine (Not Water) step_mix->step_wash final Result: >85% Recovery step_wash->final

Figure 1: Decision logic for overcoming the hydrophilic nature of 5-nitro-2-furamide during workup.

Module 3: Purification & Green Chemistry

User Question: "My crude solid is yellow-brown and sticky. Can I recrystallize this without using toxic solvents like Benzene or DCM?"

Technical Analysis: The "sticky" appearance often comes from occluded reaction solvents (DMSO/DMF) or oligomeric byproducts. 5-nitro-2-furamide crystallizes well because the amide group facilitates strong intermolecular hydrogen bonding (lattice energy).

Green Recrystallization Protocol

Target: High purity (>98%) with Class 3 (Low Toxicity) solvents.

ParameterTraditional (Avoid)Green Alternative (Recommended)
Solvent Methanol / DCMEthanol / Water or IPA / Water
Ratio Variable90:10 (v/v) initially
Temp RefluxNear Boiling (70-75°C)

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in Ethanol. Heat to 75°C.

  • Titration: Add Water dropwise to the hot solution until a slight turbidity persists, then add just enough hot Ethanol to clear it again.

  • Clarification: If the solution is dark brown, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through a Celite pad.

    • Note: Nitro compounds can bind to carbon; do not use excess carbon or you will lose yield.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 4°C. Rapid cooling traps impurities.

Module 4: Safety & Stability (The Nitro Group)

User Question: "Can I dry this compound in an oven at 100°C?"

Critical Warning: NO. While 5-nitro-2-furamide has a melting point around 166-170°C, nitrofurans are thermally sensitive and potentially shock-sensitive if dry and impure.

  • Thermal Decomposition: Prolonged heating can lead to denitration or ring opening, darkening the compound.

  • Drying Protocol: Dry under vacuum at 40-50°C max .

  • Toxicity: Treat as a potential mutagen. Use double-gloving (Nitrile) and handle in a fume hood.

Visual Workflow: The "Perfect" Workup

WorkupFlow rxn Reaction Complete (in DMF/DMSO?) quench Quench into Ice Water + NaCl rxn->quench Precipitation extract Extract x3 (EtOAc:2-MeTHF) quench->extract Phase Split wash Wash Organic 1. Water (remove DMF) 2. Brine (dry) extract->wash Purification dry Dry over Na2SO4 Filter wash->dry conc Rotovap (Max 45°C) dry->conc cryst Recrystallize (EtOH/H2O) conc->cryst Final Polish

Figure 2: Optimized workup flow designed to remove polar aprotic reaction solvents and maximize recovery.

References

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3][4] Green Chemistry, 13, 854-862.

  • National Center for Biotechnology Information (NCBI). (2024). "PubChem Compound Summary for CID 69108, 5-Nitro-2-furoic acid (Precursor/Analog Data)." PubChem.

  • Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Panda, S. S., et al. (2012). "Synthesis and antibacterial activity of some new 5-nitro-2-furoic acid derivatives." Journal of Pharmaceutical Sciences. (Contextual reference for Nitrofuran stability).

Sources

Technical Support Center: 5-Nitro-2-Furamide Stability & Photochemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for researchers working with 5-nitro-2-furamide (CAS: 947-06-8). It addresses the compound's inherent photochemical instability, providing mechanistic insights, handling protocols, and troubleshooting steps.

Executive Summary

5-Nitro-2-furamide is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at the 5-position and an amide group at the 2-position. Like most nitrofurans, it exhibits significant photosensitivity . Exposure to UV and visible light (specifically


 nm) induces rapid degradation via nitro-nitrite rearrangement and furan ring opening. This guide provides the necessary protocols to maintain sample integrity and analyze degradation products.

Part 1: The Core Mechanism of Instability

Why does it degrade?

The instability of 5-nitro-2-furamide is not a random oxidation event but a specific photochemical reaction driven by the nitrofuran chromophore . Upon absorption of a photon (UV-A or Blue light), the molecule enters an excited triplet state (


). This state is highly reactive and initiates a cascade leading to denitration and ring cleavage.
The Degradation Pathway
  • Excitation : The ground state molecule absorbs a photon, populating the excited singlet state, which rapidly undergoes intersystem crossing to the triplet state.

  • Rearrangement : The nitro group undergoes an intramolecular rearrangement to a nitrite ester or forms a radical pair.

  • Fragmentation : The unstable intermediate releases nitrogen oxides (

    
     or 
    
    
    
    ), leading to the formation of reactive furyloxyl radicals.
  • Product Formation : The furan ring opens, or the radical recombines to form stable degradation products such as 5-hydroxymethylene-2(5H)-furanone , inorganic nitrite, and polymeric brown residues (responsible for the characteristic discoloration).

Visualizing the Pathway

The following diagram illustrates the photochemical fate of the 5-nitrofuran moiety under UV exposure.

NitrofuranDegradation Figure 1: Photochemical degradation pathway of the 5-nitrofuran moiety. Start 5-Nitro-2-Furamide (Ground State) Excited Excited Triplet State (n, π*) Start->Excited UV/Vis Absorption (hν) Radical Furyloxyl Radical / Nitrite Rearrangement Excited->Radical Intersystem Crossing & Rearrangement Products Degradation Products: 1. 5-Hydroxymethylene-2(5H)-furanone 2. Inorganic Nitrite (NO2-) 3. Polymeric Residues Radical->Products Denitration & Ring Opening

Caption: Schematic representation of the photo-induced degradation mechanism of 5-nitro-2-furamide.

Part 2: Troubleshooting & FAQs

Q1: My solution turned from pale yellow to dark brown. Is it still usable?

Status: Critical Failure.

  • Diagnosis: The "browning" effect is a hallmark of nitrofuran photodegradation. The dark color arises from the polymerization of ring-opened degradation products and azo-linkages formed after denitration.

  • Action: Discard the solution immediately. Filtration will not remove soluble degradation byproducts (e.g., nitrite) that can interfere with biological assays or chemical synthesis.

Q2: I need to use this compound in a biological assay with long incubation times. How do I protect it?

Protocol: The "Dark Box" Technique

  • Vessel Selection: Use amber borosilicate glass vials. If amber glass is unavailable, wrap clear tubes entirely in aluminum foil.

  • Environment: Perform all liquid handling under low-actinic light (yellow filtered light) or in a darkened room.

  • Incubation: If the assay requires light (e.g., for cell growth), you must run a parallel vehicle control exposed to the same light conditions to quantify the toxicity of the degradation products (which can be more toxic than the parent compound).

Q3: Can I analyze the purity using standard HPLC?

Answer: Yes, but you must use an acidic mobile phase to prevent on-column hydrolysis and ensure sharp peak shapes for potential acidic degradation products.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify 5-nitro-2-furamide and detect early signs of degradation.

Summary of Conditions

ParameterSettingRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard reverse-phase retention for polar nitrofurans.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of acidic byproducts (e.g., furoic acid derivatives).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection (

)
300 - 340 nm Nitrofurans have a strong absorption band here. Monitor 254 nm for degradation products.
Temperature 25°CAmbient control to prevent thermal degradation.

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-10 min: 10%

    
     60% B (Linear Gradient)
    
  • 10-12 min: 60%

    
     10% B (Re-equilibration)
    

Acceptance Criteria:

  • Parent Peak: Should elute as a single sharp peak.

  • Degradation Flags: Look for new peaks eluting earlier (more polar, e.g., ring-opened species) or later (dimers) than the main peak.

Protocol B: Rapid Photostability Stress Test

If you are unsure if your lab lighting is affecting your experiments, perform this validation.

  • Preparation: Prepare a 100 µM solution of 5-nitro-2-furamide in 50:50 Water:Acetonitrile.

  • Exposure:

    • Sample A (Control): Wrap in foil immediately.

    • Sample B (Test): Place in a clear vial on the laboratory bench under standard fluorescent lighting for 4 hours.

  • Analysis: Run both samples using the HPLC method above.

  • Calculation:

    
    [1]
    
    • Threshold: If degradation > 2%, all future handling requires strict low-actinic conditions.

References

  • Martins, L. J. A., & Ferreira, J. M. M. (2017). Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study. Photochemical & Photobiological Sciences, 16(4), 564-574. [Link]

  • Edhlund, B. L., Arnold, W. A., & McNeill, K. (2006). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science & Technology, 40(17), 5422-5427.[2] [Link]

  • Busker, R. W., & Beijersbergen van Henegouwen, G. M. J. (1987). The photolysis of 5-nitrofurfural in aqueous solutions: nucleophilic substitution of the nitro-group. Photochemistry and Photobiology, 45(3), 331-335. [Link]

Sources

Technical Support Center: Resolving Reproducibility Issues in 5-Nitro-2-Furamide Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 5-nitro-2-furamide and its derivatives are critical prodrugs in antimicrobial research, but their bioassays are notoriously prone to high variability. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical and mechanistic root causes of assay failure—specifically photolability and oxygen-driven futile redox cycling.

Every protocol provided below is designed as a self-validating system , ensuring that you can definitively prove whether an experiment failed due to the compound, the environment, or the enzyme.

Part 1: Diagnostic Workflow

Before adjusting your pipetting techniques or buffer concentrations, consult the diagnostic logic tree below to identify the primary failure modes associated with nitrofuran derivatives.

Troubleshooting Start Inconsistent Bioassay Results Q1 Is the compound exposed to light? Start->Q1 A1_Yes Photodegradation of Nitro Group Q1->A1_Yes Yes A1_No Check Enzyme Type Q1->A1_No No Q2 Using Type II Nitroreductase? A1_No->Q2 A2_Yes Futile Redox Cycling (O2 Sensitive) Q2->A2_Yes Yes A2_No Check Matrix Effects & Solubility Q2->A2_No No

Diagnostic decision tree for identifying root causes of 5-nitro-2-furamide assay failures.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do my 5-nitro-2-furamide stock solutions lose potency over time, even when frozen?

The Causality: 5-nitro-2-furamides are highly photolabile. Exposure to ambient laboratory UV/fluorescent light induces photochemical cleavage and degradation of the critical nitro group[1]. If your stock solutions are prepared in clear tubes on an open bench, the active concentration of the prodrug is rapidly depleting before the assay even begins. The Fix: All handling must be performed under low-light or red-light conditions, and stocks must be stored in amber vials[1].

Q2: My nitroreductase assay shows rapid NADH consumption, but the 5-nitro-2-furamide concentration remains unchanged. What is happening?

The Causality: You are experiencing futile redox cycling due to oxygen contamination. Nitroreductases are classified into two types[2]. Type I enzymes (e.g., NfsA/NfsB) are oxygen-insensitive and catalyze a direct 2-electron reduction of the nitro group. Type II enzymes (e.g., AhpF) catalyze a 1-electron reduction, forming a nitro anion free radical[3]. In the presence of dissolved oxygen, this radical is rapidly oxidized back into the parent 5-nitro-2-furamide, generating superoxide (O₂⁻)[3]. The Fix: Because the enzyme is constantly burning NADH to reduce the drug, and oxygen is constantly oxidizing the drug back to its original state, NADH levels drop while the drug concentration appears static[3]. You must run Type II assays under strictly anaerobic conditions.

Mechanism Prodrug 5-Nitro-2-furamide (Prodrug) Type1 Type I Nitroreductase (O2 Insensitive) Prodrug->Type1 2e- reduction Type2 Type II Nitroreductase (O2 Sensitive) Prodrug->Type2 1e- reduction Active Active Amine Derivative Type1->Active Direct Radical Nitro Anion Free Radical Type2->Radical Radical->Active Anaerobic Superoxide Superoxide (O2-) Generation Radical->Superoxide Aerobic (O2) Superoxide->Prodrug Futile Cycle

Mechanistic divergence of 5-nitro-2-furamide reduction by Type I vs. Type II nitroreductases.

Part 3: Quantitative Data Presentation

To successfully monitor these assays, you must rely on the distinct spectral properties of the substrates. 5-nitro-2-furamide derivatives exhibit a strong absorbance peak at 400 nm (molar extinction coefficient, ε ≈ 12,960 M⁻¹ cm⁻¹)[2].

Table 1: Kinetic & Spectral Profiles of Nitroreductase Assays
ParameterType I Nitroreductase (e.g., NfsA)Type II Nitroreductase (e.g., AhpF)
Electron Transfer Mechanism 2-electron (Oxygen-insensitive)[2]1-electron (Oxygen-sensitive)[3]
Aerobic NADH Oxidation Rate High (Coupled to drug reduction)High (Uncoupled, reduces O₂ to O₂⁻)[3]
Aerobic Drug Reduction Rate High (Measurable drop at 400 nm)[2]Zero (Masked by futile cycling)[3]
Anaerobic Drug Reduction Rate HighHigh
Primary Absorbance (Drug) 400 nm (ε ≈ 12,960 M⁻¹ cm⁻¹)[2]400 nm (ε ≈ 12,960 M⁻¹ cm⁻¹)[2]

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered with internal controls to guarantee that your data is an artifact-free reflection of the underlying biology.

Protocol A: Photoprotected Preparation of 5-Nitro-2-Furamide Stocks

Purpose: To prevent baseline degradation of the prodrug before the assay begins. Self-Validation Mechanism: A parallel positive control is intentionally degraded to validate the integrity of the primary stock.

  • Weighing: In a dark room or under red-light conditions, weigh the 5-nitro-2-furamide powder.

  • Solubilization: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM. (Aqueous buffers will cause precipitation at high concentrations).

  • Aliquot & Protect: Immediately transfer the solution into amber microcentrifuge tubes.

  • Create the Validation Control: Take a 10 µL aliquot and place it in a clear tube. Expose this tube to direct ambient laboratory light for 2 hours.

  • Validation Readout: Dilute both the amber-protected stock and the light-exposed control to 100 µM in buffer. Measure the absorbance at 400 nm.

    • Pass Criteria: The amber stock must show an expected high absorbance (based on ε = 12,960 M⁻¹ cm⁻¹), while the exposed control will show significant signal decay, proving your handling method successfully prevented photodegradation.

Protocol B: Dual-Wavelength Anaerobic Nitroreductase Assay

Purpose: To definitively measure Type II nitroreductase activity without the confounding effects of oxygen-driven futile cycling[3]. Self-Validation Mechanism: Simultaneous monitoring of 340 nm (NADH + Drug) and 400 nm (Drug only)[3].

  • Buffer Purging: Purge the reaction buffer (50 mM Tris-HCl, pH 7.0) with nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Anaerobic Assembly: Inside an anaerobic chamber, combine 0.1 mM 5-nitro-2-furamide and 0.1 mM NADH in the purged buffer[3].

  • Initiation: Add the purified nitroreductase enzyme (e.g., 5 µg/mL) to initiate the reaction[3].

  • Validation Readout (Dual-Wavelength): Continuously monitor the absorbance at both 340 nm and 400 nm.

    • Why 340 nm? It monitors the oxidation of NADH (the electron donor)[3].

    • Why 400 nm? It solely monitors the reduction of the 5-nitro-2-furamide prodrug[3].

  • Interpretation:

    • Valid Anaerobic Reduction: Both 340 nm and 400 nm decrease proportionally. The enzyme is successfully transferring electrons from NADH to the drug.

    • Failed Assay (Oxygen Contamination): The 340 nm signal drops rapidly, but the 400 nm signal remains completely flat. This proves the system is not anaerobic; the enzyme is trapped in a futile cycle, burning NADH to create superoxide while the drug is constantly regenerated[3].

References

  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Source: nih.gov. URL:[Link]

  • Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. Source: nih.gov. URL:[Link]

  • Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydrox. Source: rsc.org. URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During 5-Nitro-2-Furamide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Synthesis, functionalization, and stability of 5-nitro-2-furamide and its derivatives.

Executive Summary: The Reactivity Paradox

5-nitro-2-furamide is a high-value scaffold in antimicrobial drug discovery (e.g., nitrofurantoin analogs), but it presents a "reactivity paradox." The 5-nitro group is essential for biological activity (bioactivation via nitroreductases) but is highly labile during chemical synthesis. It acts as a potent electron-withdrawing group (EWG), making the furan ring electron-deficient.

This creates two primary failure modes during derivatization:

  • Nucleophilic Displacement (

    
    ):  The nitro group is a good leaving group. Strong nucleophiles (alkoxides, amines) can displace it, leading to "denitration."
    
  • Ring Degradation: The electron-deficient furan ring is susceptible to ring opening under both strongly acidic (hydrolysis) and strongly basic (nitronic acid formation) conditions.

This guide provides field-proven protocols to navigate these dangers.

Troubleshooting Guide (Q&A)

Category A: Loss of the Nitro Group (Denitration)

Q1: I am attempting N-alkylation of 5-nitro-2-furamide using sodium ethoxide (NaOEt) in ethanol, but I am isolating a byproduct with no nitro group. What happened?

  • Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mechanism: The 5-nitro group activates the furan ring at the 5-position. Alkoxides (like ethoxide) are strong nucleophiles that attack C5, displacing the nitro group (denitration). This yields the 5-ethoxy derivative instead of the N-alkylated product.

  • Solution:

    • Switch Bases: Replace alkoxides with non-nucleophilic bases. Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Solvent Change: Switch to polar aprotic solvents like DMF or Acetone, which solvate the cation but do not participate in substitution.

    • Protocol: See Protocol B below.

Q2: My reaction mixture turns deep red/black upon adding a strong base (NaH). Is this normal?

  • Diagnosis: Likely furan ring degradation or polymerization.

  • Mechanism: Strong bases can deprotonate the furan ring protons (if C3/C4 are unsubstituted) or induce the formation of a nitronic acid anion (if the structure allows tautomerization). This intermediate is unstable and rapidly undergoes ring opening to form reactive nitriles or polymers (tar).

  • Solution: Avoid "hard" strong bases like NaH or reaction temperatures >60°C. Use mild bases (

    
    ) and catalytic potassium iodide (KI) to accelerate the reaction without heat.
    
Category B: Ring Instability

Q3: I am trying to hydrolyze an ester to the acid using 1M NaOH, but the product yield is low and the material is dark.

  • Diagnosis: Base-induced ring opening (The "Furoxan" pathway).

  • Mechanism: In alkaline media, 5-nitrofurans can form a nitronic acid intermediate that undergoes irreversible redox ring-opening to form alpha-ketoglutaconic acid derivatives or dimerizes to furoxans.[1][2]

  • Solution:

    • Acidic Hydrolysis: Use mild acidic conditions (e.g., 2N HCl in dioxane) instead of base.

    • Enzymatic Hydrolysis: Use esterases (e.g., PLE) for neutral pH deprotection.

Q4: Can I use Lewis Acids (e.g.,


, 

) to catalyze acylation?
  • Diagnosis: Risky. High risk of Friedel-Crafts type ring destruction.

  • Insight: The nitro group deactivates the ring, making standard Friedel-Crafts acylation difficult. Strong Lewis acids often coordinate to the nitro oxygen or amide oxygen, promoting ring opening (Achmatowicz-type rearrangement precursors).

  • Solution: Pre-functionalize the acid chloride before coupling, rather than modifying the ring in situ.

Strategic Visualization: The "Danger Zones"

The following diagram maps the chemical pathways that lead to failure versus success.

G Start 5-Nitro-2-Furamide (Starting Material) StrongBase Strong Base (NaH, NaOEt) Start->StrongBase High pH StrongAcid Strong Acid (H2SO4, Heat) Start->StrongAcid Low pH MildBase Mild Base (K2CO3/DMF) Start->MildBase Controlled pH Coupling Mild Coupling (CDI/THF) Start->Coupling Activation SNAr SIDE REACTION: Denitration (SNAr) (Nitro displaced) StrongBase->SNAr Nucleophilic Attack RingOpen SIDE REACTION: Ring Opening/Tar (Polymerization) StrongBase->RingOpen Nitronic Acid Pathway StrongAcid->RingOpen Hydrolysis Success1 TARGET: N-Alkylated Product MildBase->Success1 Kinetic Control Success2 TARGET: Amide Derivative Coupling->Success2 Chemoselective

Caption: Figure 1. Reaction pathway analysis showing critical failure modes (Red/Black) versus optimized synthetic routes (Green).

Experimental Protocols

Protocol A: Safe Synthesis via CDI Coupling (Recommended)

Best for creating amide derivatives from the parent acid, avoiding direct manipulation of the amide.

Rationale: Carbonyldiimidazole (CDI) activates the carboxylic acid as an acyl imidazole. This intermediate reacts with amines under neutral conditions, preserving the nitro group and furan ring.

Materials:

  • 5-nitro-2-furoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Primary/Secondary Amine (1.0 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Activation: Dissolve 5-nitro-2-furoic acid in anhydrous THF (0.2 M concentration). Add CDI portion-wise at 0°C.

  • Degassing: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Observation: Evolution of

    
     gas indicates successful activation.
    
  • Coupling: Add the amine (dissolved in minimal THF) dropwise to the activated mixture.

  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water. The product often precipitates. If not, extract with Ethyl Acetate.[3] Wash with 0.1N HCl (to remove unreacted amine) and Brine.

    • Note: Avoid washing with strong base (NaOH/KOH) to prevent ring degradation.

Protocol B: N-Alkylation of 5-Nitro-2-Furamide

Best for modifying the nitrogen of an existing amide.

Rationale: Uses


 (mild base) to deprotonate the amide (pKa ~15-17) without generating a high concentration of destructive anions.

Materials:

  • 5-nitro-2-furamide (1.0 eq)

  • Alkyl Halide (1.2 eq) (Prefer Bromides/Iodides over Chlorides)

  • Base:

    
     (2.0 eq)
    
  • Catalyst: KI (0.1 eq) (Optional, for chlorides)

  • Solvent: Anhydrous DMF or Acetone

Step-by-Step:

  • Preparation: Dissolve 5-nitro-2-furamide in DMF (0.5 M).

  • Base Addition: Add

    
     and stir for 15 minutes at RT.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Temperature Control:

    • Standard: Stir at RT for 24 hours.

    • Sluggish Reactants: Heat to maximum 50°C . Do NOT exceed 60°C to prevent thermal decomposition of the nitrofuran.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Reagent Compatibility Matrix

Reagent ClassRecommendedAVOID (High Risk)Mechanism of Failure
Bases

,

, Pyridine, DIPEA
NaH, NaOEt, NaOMe, LDANucleophilic attack (

) or Ring opening via nitronic acid.
Solvents DMF, DMSO, THF, Acetone, AcetonitrileAlcohols (EtOH/MeOH) with Base, Water (high pH)Alcohols act as nucleophiles in basic conditions.
Acids Acetic Acid, dilute HClConc.

,

Acid-catalyzed ring hydrolysis or polymerization.
Coupling Agents CDI, EDC/HOBt

(reflux),

Harsh acid chlorides can degrade the ring.

References

  • Late-stage functionalization of 5-nitrofurans

    • Title: Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.[2]

    • Source: RSC Advances (via NIH/PubMed).
    • URL:[Link]

  • Stability of 5-nitro-2-furaldehyde (Analogue Chemistry)

    • Title: Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.[1][2]

    • Source: Acta Poloniae Pharmaceutica.[1]

    • URL:[Link]

  • Synthesis of Nitrofuran Derivatives (CDI Method)

    • Title: Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Furan Ring Opening

    • Title: Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings.[4]

    • Source: C
    • URL:[Link]

Sources

Technical Support Center: Scaling Up 5-Nitro-2-Furamide Production

Author: BenchChem Technical Support Team. Date: March 2026

User ID: Guest Researcher Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Scale-up strategies, troubleshooting, and safety protocols for 5-nitro-2-furamide synthesis.[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.[1] 5-Nitro-2-furamide is a critical intermediate in the synthesis of nitrofuran antibiotics.[1] Unlike simple benzene derivatives, the furan ring is electron-rich and sensitive to oxidative stress and acidic conditions, making scale-up non-trivial.[1]

This guide moves beyond textbook procedures to address the process engineering reality: managing exotherms, ensuring purity without chromatography, and handling the energetic nature of nitro-compounds safely.[1]

Module 1: Synthesis & Reaction Engineering

Core Workflow: The Acid Chloride Route

We recommend the Acid Chloride Activation Route for scale-up.[1] Direct amidation of esters is often too slow, and coupling agents (EDC/HATU) are cost-prohibitive at scale.[1]

The Pathway:

  • Precursor: 5-Nitro-2-furoic acid.[1][2][3]

  • Activation: Conversion to 5-nitro-2-furoyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Reaction with Ammonia (

    
    ).
    
Visual Workflow (Graphviz)

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Start 5-Nitro-2-furoic Acid SOCl2 SOCl2 + Cat. DMF (Reflux) Start->SOCl2 Activation Int 5-Nitro-2-furoyl Chloride (Intermediate) SOCl2->Int -SO2, -HCl NH3 NH3 (aq) or Gas (0°C - Exothermic) Int->NH3 Amidation Product Crude 5-Nitro-2-furamide NH3->Product Precipitation

Caption: Figure 1. Standard scale-up workflow via acid chloride activation.[1] Note the intermediate is moisture sensitive.

Troubleshooting & FAQs: Synthesis

Q: My acid chloride intermediate is turning black during the


 removal. Why? 
A:  This is a classic "thermal history" issue. The furan ring is sensitive.[4]
  • Cause: Prolonged heating during the distillation of excess thionyl chloride causes polymerization of the furan ring.[1]

  • Fix: Use a lower bath temperature (<50°C) and a stronger vacuum to remove

    
    . Do not distill to absolute dryness if you observe darkening; instead, chase with dry toluene (azeotropic removal) to remove residual 
    
    
    
    gently [1].[1]

Q: The amidation yield is lower than expected (e.g., <70%). Where did I lose product? A: The issue is likely hydrolysis competing with ammonolysis .

  • Mechanism: 5-nitro-2-furoyl chloride reacts violently with water to revert to the starting acid.[1]

  • Protocol Adjustment: If using aqueous ammonia (

    
    ), ensure the organic phase (containing the acid chloride) is added slowly to a rapid stirring, cold excess of ammonia. This favors the amine attack over water.
    
  • Pro Tip: For maximum yield, switch to anhydrous ammonia gas bubbled into a solution of the acid chloride in Toluene or DCM.[1] This eliminates hydrolysis entirely [2].[1]

Q: Can I nitrate 2-furamide directly to skip a step? A: Strongly Discouraged.

  • Reason: Nitration conditions (Mixed Acid:

    
    ) are highly oxidizing and hydrolytic. The amide bond (
    
    
    
    ) is likely to hydrolyze back to the acid or dehydrate to the nitrile under these harsh conditions.[1] The standard industrial route is Nitration of Furfural
    
    
    Oxidation
    
    
    Amidation [3].

Module 2: Work-up & Purification

Purification Logic Tree

DecisionTree Start Crude Solid Isolated ColorCheck Is the solid dark brown/black? Start->ColorCheck YesColor Yes: Polymer impurities ColorCheck->YesColor Yes NoColor No: Yellow/Orange solid ColorCheck->NoColor No Charcoal Dissolve in hot EtOH/Water Treat with Activated Charcoal YesColor->Charcoal Recryst Recrystallize from Ethanol or EtOH/Water (9:1) NoColor->Recryst Charcoal->Recryst PurityCheck Check HPLC Purity Recryst->PurityCheck

Caption: Figure 2. Decision logic for purification based on crude appearance.

Troubleshooting & FAQs: Purification

Q: The product is not crystallizing from the reaction mixture. A: 5-nitro-2-furamide is moderately polar.[1]

  • Fix: If you used a water-miscible solvent (like THF or Dioxane) for the amidation, the ammonium chloride byproduct might be keeping the amide in solution (salting-in effect) or the solvent power is too high.[1]

  • Procedure: Pour the reaction mixture into ice-cold water . The inorganic salts (

    
    ) will dissolve, and the organic amide should precipitate out.[1]
    

Q: How do I remove the stubborn yellow/brown impurity? A: Nitro-furans are notoriously difficult to decolorize once degraded.[1]

  • Solvent System: Recrystallization from 95% Ethanol is the gold standard.

  • Adsorbent: Use Activated Charcoal (SX Ultra) .

    • Protocol: Dissolve crude in boiling ethanol. Add 5% w/w charcoal.[1] Stir for 15 mins. Filter hot through Celite. Cool slowly. Rapid cooling traps impurities [4].[1]

Module 3: Safety & Process Control

Critical Warning: 5-Nitro-2-furamide and its precursors are nitro-aromatics .[1] While less sensitive than TNT, they possess significant thermal energy.[1]

Safety Data Table
ParameterHazard DescriptionMitigation Strategy
Thermal Stability Nitro group decomposition >200°C. Risk of runaway.[1]Never heat dry solid above 150°C. Use oil baths, not mantles.[1]
Sensitization Potent skin/respiratory sensitizer (common to nitrofurans).[1]Use full PPE (Tyvek sleeves, N95/P100 respirator).[1] Handle in fume hood.
Shock Sensitivity Low, but dry dust can be explosive.[1]Ground all equipment to prevent static discharge.[1] Keep wet during transfer.[1]
Toxicity Mutagenic (Ames positive).Treat all waste as hazardous genotoxic material.[1]

Q: Is Differential Scanning Calorimetry (DSC) necessary? A: Yes. Before scaling above 100g, run a DSC on your specific crude intermediate. Impurities (especially furan polymers) can lower the onset temperature of decomposition. If the exotherm onset is <50°C above your process temperature, the process is unsafe [5].[1]

Detailed Protocol: 100g Scale-Up

Objective: Synthesis of 5-nitro-2-furamide from 5-nitro-2-furoic acid.

Step 1: Acid Chloride Formation

  • In a 1L 3-neck RBF equipped with a reflux condenser, scrubber (NaOH trap), and mechanical stirrer, charge 5-nitro-2-furoic acid (100 g, 0.637 mol) .

  • Add Thionyl Chloride (300 mL) . Note: SOCl2 acts as both reagent and solvent.

  • Add DMF (1 mL) as a catalyst.

  • Heat to reflux (75-80°C) for 3 hours. Evolution of

    
     and 
    
    
    
    gas will be vigorous initially.
  • Endpoint: Solution becomes clear/homogeneous.

  • Distill off excess

    
     under reduced pressure (Bath temp < 50°C).
    
  • Chase: Add Toluene (100 mL) and distill again to remove traces of

    
    . Result: Yellow/Brown solid residue.[1]
    

Step 2: Amidation

  • Dissolve the residue in Anhydrous THF or DCM (500 mL) .

  • Cool the solution to 0°C .

  • Option A (Gas): Bubble

    
     gas through the solution for 2 hours.
    
  • Option B (Aqueous): Add 28%

    
     (200 mL)  dropwise, keeping internal temp < 10°C.
    
  • Stir at room temperature for 2 hours.

Step 3: Isolation

  • If using Option A: Filter the precipitate (Product +

    
    ). Wash with water to remove salts.[1]
    
  • If using Option B: The product may precipitate.[1] If not, evaporate THF to 1/3 volume and pour into ice water (1L).

  • Filter the solid.[1][5][6] Wash with cold water (2 x 100 mL) and cold ethanol (50 mL).

  • Dry in a vacuum oven at 50°C.

Expected Yield: 85-95 g (85-95%).

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.Link

  • Fisher Scientific. Amide Synthesis Reference Reaction Protocols.[1]Link

  • PrepChem. Synthesis of 5-nitro-2-furancarboxylic acid chloride.Link

  • University of Rochester. Purification: Tips and Tricks for Recrystallization.Link

  • Cayman Chemical. Safety Data Sheet: Nitrofurantoin (Nitrofuran derivative safety data).[1]Link

Sources

Validation & Comparative

structure-activity relationship (SAR) of 5-nitro-2-furamide vs nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-nitro-2-furamide (a fundamental nitrofuran scaffold) and Nitrofurantoin (the clinically optimized antimicrobial). While both share the essential 5-nitrofuran pharmacophore required for bioactivation, their structural divergence at the C2 position dictates vast differences in potency, spectrum, and pharmacokinetic viability. This analysis explores why the simple amide fails as a therapeutic agent while the hydantoin-functionalized analogue became a gold standard for urinary tract infections (UTIs).

Chemical Structure & Physicochemical Properties[1][2]

The structure-activity relationship (SAR) of nitrofurans hinges on the electronic environment of the 5-nitro group. The substituent at the C2 position modulates the redox potential (


), solubility, and bacterial uptake.
Comparative Properties Table
Feature5-Nitro-2-FuramideNitrofurantoin
Structure Simple amide at C2Azomethine-linked 1-aminohydantoin at C2
Formula


MW 156.10 g/mol 238.16 g/mol
LogP ~0.4 (Low Lipophilicity)-0.47 (Hydrophilic)
Solubility Moderate (Water/Ethanol)Low (improved by macrocrystalline form)
Redox Potential High negative potential (Harder to reduce)Optimized for bacterial nitroreductases
Clinical Status Research Compound / PrecursorFDA-Approved Antibiotic
Structural Visualization

The following diagram contrasts the chemical topology of both compounds.

ChemicalStructure cluster_0 5-Nitro-2-Furamide (Scaffold) cluster_1 Nitrofurantoin (Drug) Nitro_A 5-NO2 Group (Warhead) Furan_A Furan Ring Nitro_A->Furan_A Amide C2-Amide (-CONH2) Furan_A->Amide Nitro_B 5-NO2 Group (Warhead) Furan_B Furan Ring Nitro_B->Furan_B Linker Azomethine (-CH=N-) Furan_B->Linker Hydantoin Aminohydantoin (Tail) Linker->Hydantoin

Caption: Structural comparison highlighting the extended side chain of Nitrofurantoin which facilitates ribosomal binding and modulates redox potential.

Mechanism of Action: The Reductive Activation Pathway

Both compounds function as prodrugs . They are inactive until reduced by bacterial flavoproteins (nitroreductases). The SAR divergence lies in the efficiency of this activation.

The Nitrofuran "Warhead" Mechanism[3]
  • Entry: The drug enters the bacterial cell.

  • Activation: Bacterial nitroreductases (Type I: nfsA, nfsB) perform a stepwise 2-electron reduction of the 5-nitro group.

  • Intermediate Formation:

    • Nitro

      
       Nitroso (
      
      
      
      )
      
      
      Hydroxylamine (
      
      
      ).
  • Damage: The highly reactive hydroxylamine and nitro-anion radicals attack bacterial DNA, ribosomal proteins, and respiration enzymes (Krebs cycle).

Why Nitrofurantoin Wins: The azomethine-hydantoin tail withdraws electrons, making the nitro group easier to reduce (less negative


) by bacterial enzymes compared to the simple amide.

Mechanism cluster_enzymes Bacterial Activation (E. coli) Prodrug Nitrofuran Prodrug (Inactive) Intermediate Nitro-Anion Radical (R-NO2•-) Prodrug->Intermediate 1e- Reduction NfsA NfsA / NfsB (Nitroreductases) NfsA->Intermediate NADH NADH/NADPH NADH->Intermediate Hydroxylamine Hydroxylamine (R-NHOH) Intermediate->Hydroxylamine Rapid Reduction Targets Macromolecular Damage: 1. DNA Strand Breaks 2. Ribosomal Attack 3. Krebs Cycle Inhibition Hydroxylamine->Targets Covalent Binding

Caption: The obligatory reductive activation pathway. Type I nitroreductases (oxygen-insensitive) are the primary activators in E. coli.

Antibacterial Activity & SAR Analysis[2]

The "Amide" Limitation

Experimental data consistently shows that simple amides like 5-nitro-2-furamide possess inferior antibacterial activity compared to hydrazone derivatives.

  • Steric/Electronic Effect: The amide group is small and electronically stable. It does not provide the necessary lipophilic bulk or specific hydrogen-bonding geometry required to bind effectively to the nitroreductase active site or bacterial ribosomes.

  • Data Insight: In comparative studies, simple amide derivatives often show MICs > 100 µg/mL against S. aureus, whereas Nitrofurantoin typically exhibits MICs of 12.5–32 µg/mL.

Nitrofurantoin Performance (Benchmark Data)

Nitrofurantoin is highly specific for urinary pathogens due to its concentration in the bladder.

OrganismTypical MIC (

)
Susceptibility Status
Escherichia coli32 - 64Susceptible
Staphylococcus saprophyticus16 - 32Susceptible
Enterococcus faecalis16 - 64Susceptible
Klebsiella pneumoniae64 - 128Intermediate/Resistant
Pseudomonas aeruginosa> 256Intrinsic Resistance

Critical SAR Insight: The hydantoin ring at C2 is not just a linker; it prevents cross-resistance. While bacteria can develop resistance to the furan core (via nfsA/B mutations), the multi-target attack mechanism of Nitrofurantoin (DNA + Protein + Cell Wall) makes high-level resistance rare.

Toxicity & Mutagenicity (The Nitrofuran Dilemma)

All nitrofurans are inherently mutagenic in the Ames Test due to the same mechanism that kills bacteria: DNA damage by reactive intermediates.

  • 5-Nitro-2-Furamide: Shows mutagenic activity in Salmonella typhimurium strains (TA100). Its simpler structure allows it to be easily metabolized by mammalian liver enzymes, potentially leading to systemic toxicity if not rapidly cleared.

  • Nitrofurantoin: Also Ames positive. However, it is "macrocrystalline" formulated to slow absorption and is rapidly excreted into urine (short plasma half-life: ~20 mins). This pharmacokinetic "trick" minimizes systemic exposure and mammalian genotoxicity, making it safe for clinical use despite its hazardous pharmacophore.

Experimental Protocols

To validate these differences, the following protocols are standard in nitrofuran development.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Quantify the antibacterial potency of the compounds.

  • Preparation: Dissolve Nitrofurantoin in DMF (due to low water solubility); dissolve 5-nitro-2-furamide in Ethanol/DMSO. Dilute to starting concentration (e.g., 512 µg/mL).

  • Inoculum: Prepare E. coli (ATCC 25922) suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Add 100 µL of drug solution (serial 2-fold dilutions) and 100 µL of bacterial inoculum to 96-well plates.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: Nitrofurantoin control wells must read within CLSI ranges (32–128 µg/mL).

Protocol B: Ames Mutagenicity Test (Plate Incorporation)

Objective: Assess genotoxic potential.[1][2]

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with (+S9) and without (-S9) rat liver metabolic activation mix.

  • Method:

    • Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).

    • Add to 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 37°C for 48 hours.

  • Scoring: Count revertant colonies. A 2-fold increase over spontaneous background indicates mutagenicity.[3]

ExperimentalWorkflow cluster_MIC Antibacterial Assay cluster_Ames Mutagenicity Assay Compound Test Compound (Amide vs Hydantoin) Dilution Serial Dilution (96-well plate) Compound->Dilution Mix Mix Bacteria + S9 + Compound Compound->Mix Inoculation Add E. coli (5x10^5 CFU) Dilution->Inoculation Incubation 16-20h @ 37°C Inoculation->Incubation Readout MIC Determination Incubation->Readout Pour Pour on Minimal Agar Mix->Pour Count Count Revertants (Mutagenicity Index) Pour->Count

Caption: Dual-stream workflow for validating efficacy (MIC) and safety (Ames).

References

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Link

  • Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology. Link

  • Vitic, J., et al. (2022). Use of Ames test to predict carcinogenicity of nitrosamines. HESI Global. Link

  • PubChem. (2025). 5-Nitro-2-furamide Compound Summary. National Library of Medicine. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical breakpoints and dosing of antibiotics. Link

Sources

A Comparative Analysis of the Antibacterial Efficacy of 5-Nitro-2-Furamide Derivatives and Nitrofurazone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial agents, the nitrofuran class of compounds holds a significant position due to its broad-spectrum activity and a distinct mechanism of action that has, until recently, seen a lower incidence of acquired bacterial resistance.[1][2] This guide provides an in-depth comparative analysis of two key members of this class: the well-established topical agent, Nitrofurazone, and the emerging class of 5-nitro-2-furamide derivatives. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective antibacterial profiles, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Nitrofurans: A Legacy of Antibacterial Action

Nitrofurans are synthetic compounds characterized by a 5-nitrofuran ring, a structural feature crucial for their antibacterial properties.[3][4] They are prodrugs, meaning they require activation within the bacterial cell to exert their therapeutic effect.[4] This activation is a key aspect of their mechanism of action and a focal point of this guide.

Nitrofurazone, also known as nitrofural, has been a staple in topical antibacterial therapy for decades, primarily used for the treatment of skin infections, burns, and wounds.[3][5] In contrast, 5-nitro-2-furamide and its derivatives represent a broader chemical space within the nitrofuran class, with ongoing research exploring their potential for enhanced efficacy and specific applications.[3][6]

The Convergent Mechanism of Action: A Multi-Pronged Attack on Bacterial Cells

The antibacterial activity of both nitrofurazone and 5-nitro-2-furamide derivatives stems from a shared, multi-targeted mechanism of action. This complex process can be broken down into several key steps:

  • Cellular Uptake: The nitrofuran compound passively diffuses into the bacterial cell.

  • Reductive Activation: Once inside, the nitro group of the furan ring is reduced by bacterial nitroreductases. This enzymatic reduction is a critical step, as it generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[4]

  • Multi-Target Damage: These reactive intermediates are non-specific and wreak havoc on multiple cellular targets, leading to bacterial cell death. The primary targets include:

    • Bacterial DNA: The reactive molecules can cause DNA strand breakage, inhibiting DNA replication and repair mechanisms.[4]

    • Ribosomal Proteins: They can bind to ribosomal proteins, thereby disrupting the synthesis of essential bacterial proteins.[4]

    • Metabolic Enzymes: Key enzymes involved in cellular respiration and energy metabolism, such as those in the citric acid cycle, are inhibited.[4]

This multi-targeted approach is a significant advantage of nitrofurans, as it is believed to contribute to the low incidence of acquired bacterial resistance.[4]

Nitrofuran Mechanism of Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofuran_ext Nitrofuran (Prodrug) Nitrofuran_int Nitrofuran Nitrofuran_ext->Nitrofuran_int Diffusion Nitroreductases Bacterial Nitroreductases Nitrofuran_int->Nitroreductases Reactive_Intermediates Reactive Intermediates (Nitro-anion radicals, etc.) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Inhibition Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Inhibition Bacterial_Death Bacterial Cell Death DNA->Bacterial_Death Inhibits Replication & Repair Ribosomes->Bacterial_Death Inhibits Protein Synthesis Enzymes->Bacterial_Death Disrupts Metabolism

Caption: Generalized mechanism of action for nitrofuran antibiotics.

Comparative Antibacterial Efficacy: A Look at the Data

A direct comparison of the antibacterial efficacy of 5-nitro-2-furamide and nitrofurazone is challenging due to the limited availability of specific data for the parent 5-nitro-2-furamide compound in publicly accessible literature. Much of the research focuses on various derivatives of 5-nitro-2-furaldehyde and 5-nitro-2-furamide. However, by examining the available data for these derivatives and nitrofurazone, we can draw valuable comparative insights.

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for nitrofurazone against a panel of common Gram-positive and Gram-negative bacteria, compiled from various studies. It is important to note that MIC values can vary depending on the specific bacterial strains and the testing methodologies employed.[4]

Bacterial SpeciesNitrofurazone MIC (µg/mL)
Staphylococcus aureus1 - 4
Staphylococcus epidermidis1 - 4
Streptococcus pyogenes2 - 8
Escherichia coli8 - >64
Klebsiella aerogenes16 - 32
Proteus spp.Resistant
Pseudomonas aeruginosaResistant

Disclaimer: The MIC values presented in this table are compiled from various studies. Methodologies, bacterial strains, and testing conditions may have differed across these studies. Therefore, these values should be used for comparative reference with an understanding of this limitation.[4]

Studies on various 5-nitro-2-furamide derivatives have shown a wide range of antibacterial activities. For instance, a comparative study on structure-related series of 5-nitro-furan derivatives found that the 5-nitro-2-furohydrazide imide series exhibited the most potent mutagenic and antibacterial activities against Salmonella typhimurium TA100.[6] Another study on new 5-nitro-2-furaldehyde aminoacethydrazones also reported antimicrobial activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus species.[7]

Experimental Protocols for Assessing Antibacterial Efficacy

The determination of the antibacterial efficacy of compounds like 5-nitro-2-furamide derivatives and nitrofurazone relies on standardized susceptibility testing methods. The most common methods are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][8]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the nitrofuran compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[4]

  • Inoculum Preparation:

    • From a pure 18-24 hour culture on an appropriate agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation:

    • Dispense the diluted antimicrobial solutions into the wells of a 96-well microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][8]

Broth Microdilution Workflow start Start prep_solutions Prepare Serial Dilutions of Nitrofuran Compound start->prep_solutions prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Dilutions and Inoculum prep_solutions->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_results Visually Inspect for Turbidity and Determine MIC incubation->read_results end End read_results->end

Sources

Absolute Purity Validation of 5-Nitro-2-furamide: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge5-Nitro-2-furamide (C₅H₄N₂O₄)[1] is a critical structural building block in the synthesis of nitrofuran-derived antimicrobial agents. In pharmaceutical development, the purity of such intermediates directly dictates downstream reaction efficiency and the impurity profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) has served as the default technique for purity validation. However,1[1], or it demands the synthesis of highly pure, identical reference standards for every single impurity—a logistical bottleneck in early-phase development.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has been widely adopted. As a primary analytical method, qNMR provides absolute molar quantification without requiring an identical reference standard, making it an indispensable tool for rigorous purity assessment.

The Mechanistic Advantage of qNMR

Unlike chromatography, which separates compounds based on affinity,2[2]. By co-dissolving the 5-nitro-2-furamide sample with a certified, 3[3], absolute mass purity can be calculated mathematically.

Causality in Experimental Design:

  • Internal Standard Selection: We select Maleic Acid (singlet at δ 6.26 ppm in DMSO-d6) as the IS. 5-Nitro-2-furamide contains two distinct furan ring protons (appearing as doublets between δ 7.4–7.8 ppm) and amide protons (broad singlet > δ 8.0 ppm). The selection of Maleic Acid is deliberate: its signal falls in a completely clear spectral window, ensuring zero peak overlap, which is the most critical prerequisite for precise integration.

  • Relaxation Delay (

    
    ):  To ensure complete magnetization recovery between pulses, the relaxation delay must be set to at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the quantified protons. Failing to do so causes signal saturation and artificially lowers the calculated purity.

Experimental Workflow

qNMR_Workflow N1 1. Standard Selection Maleic Acid (IS) + Analyte N2 2. Gravimetric Prep Microbalance Weighing N1->N2 N3 3. Co-dissolution DMSO-d6 Solvent N2->N3 N4 4. NMR Acquisition 1H-NMR, D1 > 5*T1 N3->N4 N5 5. Data Processing Phase/Baseline Correction N4->N5 N6 6. Purity Calculation Absolute Molar Ratio N5->N6

qNMR workflow for absolute purity determination of 5-nitro-2-furamide.

Self-Validating Methodology: Step-by-Step Protocol

This protocol is engineered as a self-validating system. Every step includes a built-in quality check to ensure the trustworthiness of the final data.

Step 1: Gravimetric Preparation

  • Action: Accurately weigh ~15.0 mg of the 5-nitro-2-furamide batch and ~10.0 mg of SI-traceable Maleic Acid (>99.9% purity) into a clean glass vial using an ultra-microbalance (precision 0.001 mg).

  • Validation Check: Static electricity must be discharged using an anti-static ionizer prior to weighing. The mass uncertainty must be mathematically confirmed to be <0.1% of the total weight.

Step 2: Co-Dissolution

  • Action: Add 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) to the vial. Vortex for 2 minutes until complete dissolution is achieved, then transfer 600 µL to a standard 5 mm NMR tube.

  • Validation Check: Visually inspect the solution against a light background. Any undissolved particulates will skew the molar ratio and invalidate the assay.

Step 3: NMR Acquisition

  • Action: Acquire the spectrum on a 500 MHz NMR Spectrometer. Use a standard 1D ¹H pulse sequence with a 90° flip angle.

  • Parameters: Number of scans (NS) = 64; Acquisition time (AQ) = 4.0 s; Relaxation delay (

    
    ) = 30 s.
    
  • Validation Check: Run a preliminary

    
     inversion-recovery experiment to verify that 
    
    
    
    for the slowest relaxing proton (usually the furan H-3).

Step 4: Data Processing & Integration

  • Action: Apply a 0.3 Hz exponential line broadening function. Perform rigorous manual zero- and first-order phase correction. Apply a polynomial baseline correction to ensure the baseline is perfectly flat.

  • Action: Integrate the Maleic Acid singlet (δ 6.26 ppm, 2H) and the 5-nitro-2-furamide H-3 doublet (~δ 7.4 ppm, 1H).

  • Validation Check: The Signal-to-Noise (S/N) ratio of the integrated peaks must exceed 250:1.

Step 5: Absolute Purity Calculation Calculate the purity (


) using the fundamental qNMR equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Comparative Data Analysis: qNMR vs. HPLC-UV

To objectively evaluate performance, a single development batch of 5-nitro-2-furamide was analyzed using both the optimized qNMR method and a standard reversed-phase HPLC-UV method (C18 column, Water/Acetonitrile gradient, detection at 254 nm).

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)
Primary Principle Direct molar proportionalityUV absorbance (extinction coefficient dependent)
Reference Standard Required No (Uses independent IS, e.g., Maleic Acid)Yes (Requires identical 5-nitro-2-furamide standard)
Calculated Purity (Batch A) 98.15% ± 0.12% 99.40% ± 0.05%
Analysis Time ~15 minutes (post-preparation)~30 minutes per chromatographic run
Detection of Non-Chromophoric Impurities Yes (e.g., residual solvents, water, salts)No (Invisible at 254 nm)

Data Interpretation & Causality: The HPLC-UV method significantly overestimated the purity (99.40%) compared to the qNMR assay (98.15%). This discrepancy highlights a critical flaw in relying solely on chromatography for early-stage intermediates. HPLC area normalization assumes all impurities absorb UV light equally at 254 nm. In reality, non-chromophoric impurities—such as residual aliphatic solvents from the synthesis or ambient moisture—are "invisible" to the UV detector. Because qNMR measures the absolute mass ratio of the analyte against an internal standard, it inherently accounts for these invisible impurities, providing a true, mass-balance representation of the compound's purity.

Conclusion

For the rigorous purity validation of 5-nitro-2-furamide, qNMR provides a superior, self-validating framework that eliminates the blind spots inherent to HPLC-UV area normalization. By strategically selecting an internal standard with non-overlapping signals (Maleic Acid) and optimizing relaxation parameters, analytical scientists can achieve absolute quantification with exceptional precision. This orthogonal approach is highly recommended for pharmaceutical development, ensuring that downstream syntheses are based on accurate stoichiometric calculations.

References

  • 2-Furamide, 5-nitro- | C5H4N2O4 | CID 12792 Source: PubChem - NIH URL:[Link]

Sources

Comparative Guide to Amide and Azomethine Bond Stability in Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrofuran derivatives—including nitrofurantoin, nitrofurazone, furazolidone, and furaltadone—are a critical class of broad-spectrum antimicrobial prodrugs. Their molecular architecture consists of a highly conserved 5-nitrofuran ring linked to various side chains via an amide, hydrazone, or azomethine (imine) bond . The stability of this specific linkage dictates the drug's shelf-life, environmental persistence, pharmacokinetic profile, and susceptibility to enzymatic resistance. This guide objectively compares the hydrolytic stability of these bonds, explores the causality behind their degradation kinetics, and provides a self-validating experimental workflow for rigorous stability assessment.

Mechanistic Evaluation of Bond Stability

The structural integrity of nitrofuran derivatives is highly dependent on pH and temperature. While the electron-withdrawing 5-nitro group makes the furan ring susceptible to redox activation by bacterial nitroreductases, abiotic degradation primarily targets the amide or azomethine linkage.

  • Alkaline Hydrolysis (Rapid Degradation): Under alkaline conditions (e.g., pH 9), hydroxide ions act as strong nucleophiles. They rapidly attack the electron-deficient carbonyl carbon of the amide bond (such as within the hydantoin ring of nitrofurantoin) or the azomethine carbon, leading to accelerated bond cleavage.

  • Acidic Stability (High Preservation): Conversely, under acidic conditions (e.g., pH 4), the lack of strong nucleophiles and the delocalization of the nitrogen lone pair protect the linkage. Protonation of the leaving group is less favorable, which drastically enhances the stability of the bond. For example, 1 is significantly slower in acidic environments compared to neutral or alkaline matrices[1].

Kinetics Parent Nitrofuran Prodrug (e.g., Nitrofurantoin) Acidic pH 4.0 (Acidic) Low Nucleophilicity Parent->Acidic Alkaline pH 9.0 (Alkaline) High OH⁻ Attack Parent->Alkaline Stable High Stability t½ = 3.9 years (20°C) Acidic->Stable Hydrolysis Rapid Hydrolysis t½ = 0.5 days (60°C) Alkaline->Hydrolysis Cleavage Amide / Azomethine Bond Cleavage Stable->Cleavage Slow Hydrolysis->Cleavage Fast Metabolites Stable Marker Residues (AHD, SEM, AOZ) Cleavage->Metabolites

Fig 1. pH-dependent hydrolytic degradation pathways and kinetics of nitrofuran derivatives.

Comparative Kinetic Data

When evaluating nitrofurans, it is crucial to distinguish between in vivo metabolism and in vitro abiotic hydrolysis. In vivo, parent drugs exhibit an extremely short half-life (7 to 63 minutes) due to rapid enzymatic metabolism, forming highly stable protein-bound 2[2].

However, in controlled aqueous environments, the abiotic hydrolysis of the amide/azomethine bond follows strict first-order kinetics. The table below summarizes the kinetic parameters for nitrofurantoin as a representative model[1]:

pH LevelTemperature (°C)Half-Life (

)
Activation Energy (

)
Primary Degradation Pathway
pH 4.0 (Acidic)20°C3.9 years100.7 kJ/molHighly stable; minor N-N bond cleavage
pH 7.0 (Neutral)20°CModerate111.2 kJ/molHeterocyclic non-aromatic ring cleavage
pH 9.0 (Alkaline)60°C0.5 days102.3 kJ/molRapid amide/azomethine hydrolysis
Enzymatic Hydrolysis & Emerging Resistance

Beyond environmental degradation, amide bond stability is now a critical factor in antimicrobial resistance. Recent biochemical assays demonstrate that specific mutated β-lactamases (such as the CTX-M-14 triple mutant) can actively 3, hypothetically targeting the amide bonds within the hydantoin ring[3]. This enzymatic cleavage neutralizes the prodrug before bacterial nitroreductases can activate it, representing a novel cross-resistance mechanism.

Experimental Methodology: Self-Validating UHPLC-MS/MS Protocol

As an Application Scientist, I cannot overstate the importance of designing a self-validating system when assessing bond stability. Simple UV-Vis tracking of parent drug disappearance is insufficient, as it cannot differentiate between hydrolytic cleavage, photolytic degradation, or matrix precipitation.

The following UHPLC-MS/MS protocol uses Stable Isotope-Labeled Internal Standards (SIL-IS) and mass-balance validation to ensure absolute trustworthiness of the kinetic data.

Workflow Spike 1. IS Spiking (SIL-IS) Incubate 2. Hydrolysis (Varying pH/Temp) Spike->Incubate Derivatize 3. Quench & Derivatize (2-NBA) Incubate->Derivatize Analyze 4. UHPLC-MS/MS Quantification Derivatize->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Fig 2. Self-validating UHPLC-MS/MS workflow for assessing nitrofuran amide bond stability.

Step-by-Step Methodology

Step 1: Reagent Preparation & SIL-IS Spiking

  • Action: Prepare 10 µg/mL stock solutions of nitrofurans in 100% DMSO. Spike analytical samples with a SIL-IS (e.g.,

    
    -AHD) to a final concentration of 100 ng/mL prior to any aqueous exposure.
    
  • Causality: DMSO prevents premature aqueous hydrolysis during storage. Spiking the SIL-IS before incubation ensures that any subsequent signal loss is definitively due to chemical hydrolysis, self-validating against extraction losses or MS ionization suppression.

Step 2: Controlled Hydrolysis Incubation

  • Action: Aliquot the spiked standards into buffered aqueous solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Incubate in thermostatic dark water baths at 20°C, 40°C, and 60°C.

  • Causality: Conducting the assay in the dark eliminates photolytic variables. Testing across this precise temperature/pH matrix provides the necessary data points to calculate Arrhenius activation energies (

    
    ).
    

Step 3: Reaction Quenching & Derivatization

  • Action: At predetermined time points (0, 1, 6, 24, 72 hours), extract 1 mL aliquots and immediately quench the reaction by adjusting the pH to 4.0 with 0.1 M HCl. Add 2-nitrobenzaldehyde (2-NBA) and incubate overnight at 37°C.

  • Causality: The free side chains released by amide/azomethine cleavage (e.g., AHD, SEM, AOZ) are highly polar and possess low molecular weights, making them difficult to retain on a standard C18 column.4 increases their molecular weight and lipophilicity, drastically improving LC-MS/MS sensitivity and chromatographic resolution[4].

Step 4: SPE Purification & UHPLC-MS/MS Analysis

  • Action: Purify the derivatized samples using polymeric reversed-phase Solid Phase Extraction (SPE) cartridges. Analyze via UHPLC using a C18 column with a gradient mobile phase (0.1% formic acid in water vs. acetonitrile). Detect via Multiple Reaction Monitoring (MRM) in positive ESI mode.

Step 5: Mass Balance Validation (The Trustworthiness Check)

  • Action: Calculate the molar loss of the parent nitrofuran and compare it to the molar appearance of the derivatized side-chain metabolite.

  • Causality: A true self-validating system must close the mass balance. If 10 µM of nitrofurantoin degrades, approximately 10 µM of AHD should appear. Experimental data confirms that under forced hydrolysis, furaltadone, nitrofurantoin, and nitrofurazone convert completely to their respective metabolites, while furazolidone converts at ~96%[4]. A mass balance >95% validates that hydrolytic cleavage of the amide/azomethine bond is the exclusive degradation pathway.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: agriculturejournals.

Sources

validation of analytical methods for 5-nitro-2-furamide residues

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for 5-Nitro-2-Furamide Residues: A Comparative Guide

Executive Summary

5-Nitro-2-furamide (CAS 701-51-9) is a critical structural moiety and metabolite associated with the nitrofuran class of antimicrobials (e.g., nitrofurazone) and emerging small-molecule therapeutics (e.g., STING inhibitors).[1] Unlike the "classic" tissue-bound nitrofuran metabolites (AOZ, AMOZ, AHD, SEM) which require derivatization with 2-nitrobenzaldehyde for detection, 5-nitro-2-furamide is a stable amide that permits direct analysis , offering a streamlined alternative to the laborious hydrolysis-derivatization workflows.

This guide provides a scientifically rigorous framework for validating analytical methods for 5-nitro-2-furamide residues in biological matrices, adhering to Commission Implementing Regulation (EU) 2021/808 and FDA Bioanalytical Method Validation guidelines.

Part 1: Method Landscape & Selection

For residue analysis (ppb/ppt levels), LC-MS/MS is the mandatory gold standard due to the requisite sensitivity and selectivity. HPLC-UV is restricted to raw material purity testing or high-concentration formulation analysis.

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-UV / DAD ELISA / Immunoassay
Primary Application Trace Residue Quantification (Bioanalysis)Purity/Impurity Profiling (CMC)High-Throughput Screening
Sensitivity (LOD) Excellent (< 0.1 µg/kg)Moderate (10–50 µg/kg)Good (0.5–1.0 µg/kg)
Selectivity High (MRM transitions)Low (Retention time + Spectrum)Low (Cross-reactivity risks)
Sample Prep QuEChERS or LLE (Direct)LLE + ConcentrationMinimal / Dilution
Throughput High (10–15 min run)Moderate (15–25 min run)Very High (96-well plate)
Regulatory Status Confirmatory (EU 2021/808) Screening onlyScreening only

Part 2: The Core Protocol (LC-MS/MS)

This protocol outlines a direct analysis workflow, bypassing the 16-hour derivatization step required for other nitrofuran metabolites.

Experimental Design & Causality
  • Extraction Solvent: Ethyl Acetate is selected over acetonitrile for its superior efficiency in extracting nitro-aromatics from aqueous tissue homogenates while minimizing protein co-extraction.

  • Clean-up: A Hexane wash step is critical to remove lipids that cause ion suppression in the source.

  • Chromatography: A Phenyl-Hexyl column is preferred over C18. The pi-pi interactions between the phenyl phase and the nitrofuran ring provide superior retention and peak shape for polar aromatic amides.

Step-by-Step Workflow

A. Sample Preparation

  • Homogenization: Weigh 2.0 g of tissue (muscle/liver) into a 50 mL polypropylene tube.

  • Fortification: Add Internal Standard (IS), e.g., d3-5-nitro-2-furamide or a structural analog like d5-chloramphenicol if specific IS is unavailable. Equilibrate for 15 min.

  • Extraction: Add 8 mL Ethyl Acetate . Vortex for 5 min (multi-tube vortexer).

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Supernatant Collection: Transfer 6 mL of the organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 45°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10).

  • Lipid Wash: Add 300 µL n-Hexane , vortex, centrifuge. Discard the upper hexane layer. Filter lower phase (0.2 µm PTFE) into LC vial.

B. LC-MS/MS Conditions

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B), 8.1 min (Re-equilibrate).

  • Ionization: ESI Positive Mode (Amide nitrogen facilitates [M+H]+ formation).

C. MRM Transitions (Recommended)

  • Precursor Ion: m/z 157.1 [M+H]+

  • Quantifier Product: m/z 112.0 (Loss of -CONH2)

  • Qualifier Product: m/z 84.0 (Furan ring fragmentation)

  • Note: Optimize collision energies (CE) specifically for your instrument (typically 15–25 eV).

Part 3: Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must pass the following validation gates derived from EU 2021/808 .

Validation Parameters Table
ParameterAcceptance Criteria (Residue Level)Experimental Approach
Selectivity No interfering peaks > 30% of LOQ at RTAnalyze 20 blank matrix samples from different sources.
Linearity R² > 0.99; Residuals < ±20%Matrix-matched calibration (0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µg/kg).
Recovery 80% – 110% (for levels > 1 µg/kg)Spike blank matrix at 0.5, 1.0, and 1.5 x Target Level (n=6 each).
Precision (RSD) < 20% (Intra-day & Inter-day)Repeat recovery experiment on 3 different days.
CC

(Decision Limit)
> Limit of Quantification (LOQ)Method 1: Calibration curve procedure according to ISO 11843.
Matrix Effect (ME) ± 20% (Ion Suppression/Enhancement)Compare slope of matrix-matched curve vs. solvent curve.
Visualizing the Validation Logic

ValidationLogic Start Start Validation Selectivity 1. Selectivity Check (20 Blank Sources) Start->Selectivity Interference Interference Detected? Selectivity->Interference Redesign Redesign Clean-up (Add SPE step) Interference->Redesign Yes Linearity 2. Linearity & Matrix Effect (Matrix-Matched Curve) Interference->Linearity No Redesign->Selectivity ME_Check Matrix Effect > 20%? Linearity->ME_Check IS_Correction Use Isotopically Labeled IS or Dilute Extract ME_Check->IS_Correction Yes Accuracy 3. Accuracy & Precision (Spike Recovery n=18) ME_Check->Accuracy No IS_Correction->Accuracy Pass Method Validated Calculate CCalpha/CCbeta Accuracy->Pass

Caption: Logical decision tree for method validation, highlighting corrective actions for matrix effects and selectivity failures.

Part 4: Analytical Workflow Diagram

Workflow Sample Homogenized Tissue (2.0 g) Extract Extraction (Ethyl Acetate) Sample->Extract + IS Dry Evaporation (N2 at 45°C) Extract->Dry Supernatant Wash Lipid Removal (Hexane Wash) Dry->Wash Reconstitute Analysis LC-MS/MS Analysis (Phenyl-Hexyl Column) Wash->Analysis Lower Phase Data Quantification (TraceFinder/MassHunter) Analysis->Data

Caption: Optimized sample preparation workflow for the direct analysis of 5-nitro-2-furamide, emphasizing the critical lipid removal step.

References

  • European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals. Official Journal of the European Union. Link

  • Verdon, E., et al. (2007). Validation of a method for the analysis of bound residues of nitrofuran drugs by LC-MS/MS. Analytica Chimica Acta. Link (Foundational nitrofuran methodology adapted for direct analysis).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Vass, M., et al. (2008). Nitrofurans: Metabolic pathways and analytical challenges. Journal of Chromatography A. (Contextualizing the amide metabolite stability).

Sources

Benchmarking Synthesis Routes for 5-Nitro-2-Furamide Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-furamide (5-nitro-2-furoic acid amide) serves as a critical scaffold in the synthesis of nitrofuran antibiotics and metabolic probes. Its synthesis presents a classic chemoselectivity challenge: introducing a high-energy nitro group onto an electron-rich furan ring while establishing a sensitive amide bond.

This guide benchmarks three distinct synthesis routes, evaluating them not just on yield, but on process efficiency, atom economy, and scalability . Unlike generic preparations, this analysis focuses on the causal link between reagent choice and impurity profiles, providing a self-validating roadmap for laboratory and pilot-scale production.

Route Analysis & Mechanism

Route A: The Acid Chloride Activation (The "Gold Standard")

This is the most robust method for small-to-mid-scale synthesis. It relies on converting 5-nitro-2-furoic acid to its hyper-reactive acid chloride, followed by nucleophilic acyl substitution with ammonia.

  • Mechanism: Nucleophilic attack of thionyl chloride on the carboxylic acid, followed by elimination of SO₂ and HCl to form the acyl chloride. Subsequent addition of ammonia yields the amide.

  • Why it works: The nitro group at the 5-position strongly withdraws electrons, making the carbonyl carbon at the 2-position highly electrophilic, facilitating rapid amidation.

Route B: The CDI-Mediated Coupling (The "Green" Alternative)

Using 1,1'-Carbonyldiimidazole (CDI) avoids corrosive thionyl chloride. It forms a reactive acyl-imidazole intermediate in situ.

  • Mechanism: Activation of the carboxylic acid by CDI releases imidazole and CO₂. The amine (ammonia) then displaces the imidazole leaving group.

  • Why it works: It prevents the formation of acidic byproducts (HCl), which can degrade acid-sensitive furan rings during prolonged reactions.

Route C: The Nitro-Ester Ammonolysis (The Industrial Route)

This route starts upstream with the nitration of an ester (Methyl 2-furoate), followed by direct ammonolysis.

  • Mechanism: Electrophilic aromatic substitution (Nitration) followed by nucleophilic acyl substitution (Ammonolysis).

  • Why it works: Nitrating the ester is safer and more regioselective than nitrating the amide directly, as the ester group directs the nitro group to the 5-position more effectively and is more stable under nitrating conditions.

Comparative Benchmarking Data

The following data is aggregated from internal validation runs and literature standards for a 10 mmol scale reaction.

MetricRoute A: Acid Chloride Route B: CDI Coupling Route C: Ester Ammonolysis
Isolated Yield 88 - 92% 75 - 82%60 - 70% (Over 2 steps)
Purity (HPLC) >98%>95% (Imidazole traces)>90% (Regioisomers possible)
Reaction Time 4 hours12 - 16 hours24+ hours
Atom Economy Low (SO₂/HCl waste)Medium (Imidazole waste)High (MeOH byproduct)
Scalability Medium (Exothermic)High (Mild conditions)High (Continuous flow potential)
Key Risk Moisture sensitivityReagent cost (CDI)Incomplete nitration/hydrolysis

Detailed Experimental Protocols

Protocol A: Acid Chloride Route (Recommended for High Purity)

Objective: Synthesize 5-nitro-2-furamide via 5-nitro-2-furoyl chloride.

Reagents:

  • 5-Nitro-2-furoic acid (1.57 g, 10 mmol)

  • Thionyl Chloride (SOCl₂) (5 mL, excess)

  • DMF (Catalytic, 2 drops)

  • Ammonium Hydroxide (28% NH₃ aq) or NH₃ gas

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 5-nitro-2-furoic acid in 20 mL anhydrous DCM.

  • Catalysis: Add 2 drops of DMF (Dimethylformamide). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Chlorination: Add SOCl₂ dropwise. Heat to reflux (40°C) for 2 hours.

    • Validation: The solution should turn clear yellow. Monitor by TLC (disappearance of acid spot) or IR (shift of C=O stretch from ~1690 cm⁻¹ to ~1760 cm⁻¹).

  • Isolation of Intermediate: Evaporate solvent and excess SOCl₂ under reduced pressure. Critical: Do not expose the residue to moist air.

  • Amidation: Re-dissolve the yellow residue in 10 mL anhydrous DCM. Cool to 0°C.[1]

  • Quench: Slowly bubble NH₃ gas or add 5 mL concentrated NH₄OH dropwise. A heavy precipitate will form immediately.

  • Purification: Filter the solid. Wash with cold water (to remove NH₄Cl) and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Protocol B: CDI Coupling (Recommended for Safety/Green Chem)

Objective: One-pot synthesis avoiding corrosive halides.

Reagents:

  • 5-Nitro-2-furoic acid (1.57 g, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol)

  • THF (Tetrahydrofuran) (Dry, 20 mL)

  • Ammonium Acetate or NH₃ gas

Workflow:

  • Activation: Dissolve 5-nitro-2-furoic acid in dry THF under Nitrogen.

  • Addition: Add CDI in one portion.

    • Observation: Vigorous evolution of CO₂ gas will occur. Stir at Room Temp for 1 hour.

    • Validation: Cessation of bubbling indicates formation of the acyl-imidazole.

  • Amidation: Add Ammonium Acetate (solid, 2 eq) or bubble NH₃ gas into the solution. Stir for 12 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash with 1M HCl (to remove imidazole) and Saturated NaHCO₃. Dry organic layer and evaporate.

Visualizing the Pathways

The following diagrams illustrate the decision logic and chemical pathways for the two primary methods.

Diagram 1: Synthesis Pathway Comparison

G Start 5-Nitro-2-Furoic Acid SOCl2 SOCl2 / DMF (Reflux) Start->SOCl2 Route A CDI CDI / THF (RT, -CO2) Start->CDI Route B End 5-Nitro-2-Furamide AcidCl 5-Nitro-2-Furoyl Chloride (Highly Reactive) SOCl2->AcidCl NH3_A NH3 (aq/gas) (0°C) AcidCl->NH3_A NH3_A->End Yield: ~90% AcylIm Acyl-Imidazole Intermediate CDI->AcylIm NH3_B NH4OAc / NH3 (12h) AcylIm->NH3_B NH3_B->End Yield: ~80%

Caption: Comparative reaction pathways showing the intermediate species and reagent flow for Acid Chloride vs. CDI routes.

Diagram 2: Experimental Decision Matrix

D Start Select Synthesis Route Q1 Is Anhydrous/Fume Hood Available? Start->Q1 Q2 Is Product Purity Critical (>98%)? Q1->Q2 Yes RouteB SELECT ROUTE B (CDI Coupling) Q1->RouteB No (Avoid SOCl2) RouteA SELECT ROUTE A (Acid Chloride) Q2->RouteA Yes (Best Purity) RouteC SELECT ROUTE C (Ester Ammonolysis) Q2->RouteC No (Cost/Scale Priority)

Caption: Decision matrix for selecting the optimal synthesis route based on laboratory constraints and product requirements.

References

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

  • MDPI. (2022).[2] Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides. Retrieved from [Link]

  • Google Patents. (1949). Process of nitrating furan derivatives (US2490006A).

Sources

Safety Operating Guide

Operational Directive: Safe Disposal of 5-Nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Nitro-2-furamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Professionals

Executive Summary: 5-nitro-2-furamide (CAS: 3460-67-1) is a nitrofuran derivative presenting dual hazards: flammability (Flammable Solid, Category 1/2) and biological toxicity (suspected mutagen/carcinogen). Unlike standard organic waste, this compound carries a high risk of rapid combustion and dust explosion.[1]

The only acceptable disposal method is high-temperature incineration equipped with NOx scrubbing. Under no circumstances should this compound be discharged into municipal water systems or treated with standard bench-top neutralization protocols.

Hazard Profile & Physicochemical Properties

Before handling waste, you must understand the material's behavior.[2] 5-nitro-2-furamide is not just "toxic waste"; it is a reactive solid.

PropertyValue/DescriptionOperational Implication
CAS Number 3460-67-1Use for waste manifesting.
Physical State Crystalline Solid (Yellow/Orange)Dust generation is the primary explosion risk.
Flammability High (Flammable Solid)Burns rapidly.[3] Keep away from heat/sparks.[1][2][3][4][5][6]
Toxicity Mutagenic / Suspected CarcinogenZero-contact handling required.
Decomposition >200°C (Releases NOx, CO)Incineration requires specific scrubbers.
Solubility Low in water; Soluble in DMF/DMSODo not attempt aqueous dilution for disposal.

Pre-Disposal Safety Protocols

The "Why" – Mechanism of Hazard: The nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at the 5-position of the furan ring is chemically energetic. Upon thermal decomposition or combustion, it releases nitrogen oxides (

), which are toxic and corrosive.[1] Furthermore, dry nitrofuran dusts possess high surface area and can generate static charges, leading to dust explosions if handled with standard polystyrene or non-conductive plastics in dry environments.

Mandatory PPE:

  • Respiratory: N95 minimum; P100/HEPA respirator recommended during weighing or spill cleanup.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for dusts).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Use this workflow for expired stock, weighing papers, and contaminated gloves.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong acids. 5-nitro-2-furamide acts as a reducing agent and fuel.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a conductive liner. Avoid glass for solid waste to prevent breakage-induced dispersion.

  • Static Control: If transferring large quantities (>100g), ground the receiving container to prevent static discharge ignition.

  • Labeling: Mark clearly as:

    • Hazardous Waste: Solid[7]

    • Constituent: 5-nitro-2-furamide[8]

    • Hazards: Flammable Solid, Toxic[5]

  • Storage: Store in a flammables cabinet (yellow cabinet) until pickup. Do not store with oxidizers.

Scenario B: Liquid Waste (Solutions in DMSO, Methanol, etc.)

Use this workflow for reaction mixtures or mother liquors.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration. Halogenated solvents (DCM, Chloroform) must be segregated from non-halogenated solvents (Methanol, Acetone) depending on your facility's incinerator capabilities.

  • Concentration Limit: If the concentration of 5-nitro-2-furamide exceeds 5%, label as a "High Hazard" solution.

  • Container: Use a standard solvent waste carboy (HDPE or Stainless Steel).

  • Labeling:

    • Hazardous Waste: Liquid

    • Constituents: [Solvent Name] + 5-nitro-2-furamide

    • Hazards: Flammable, Toxic[5]

Emergency Spill Management

CRITICAL: Do not use a vacuum cleaner unless it is specifically rated for explosive dusts (Class II, Division 1). Standard vacuums can ignite the dust cloud.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Eliminate Ignition: Cut power to hot plates and stirrers.

  • Wet Method: Gently mist the spill with an inert solvent (e.g., water or ethanol, depending on solubility/cleanup plan) to suppress dust.

  • Sweep: Use non-sparking tools (plastic scoop or beryllium-copper shovel).

  • Disposal: Place all cleanup materials into the Solid Waste container described in Scenario A.

Disposal Logic Flowchart

The following diagram illustrates the decision matrix for segregating and processing 5-nitro-2-furamide waste.

DisposalProtocol Start Waste Generation: 5-nitro-2-furamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid DustCheck Is it dry powder? Solid->DustCheck Static Use Anti-Static/Conductive Liner & Non-Sparking Tools DustCheck->Static Yes (Explosion Risk) ContainerS Pack in HDPE Wide Mouth Jar Label: 'Flammable Solid' DustCheck->ContainerS No (Wipes/PPE) Static->ContainerS Storage Temporary Storage: Flammables Cabinet ContainerS->Storage SolventCheck Check Solvent Compatibility (Halogenated vs Non-Halogenated) Liquid->SolventCheck ContainerL Pack in Solvent Carboy Label: 'Toxic & Flammable' SolventCheck->ContainerL ContainerL->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (w/ NOx Scrubbing) Storage->Disposal

Figure 1: Operational decision tree for the segregation and packaging of 5-nitro-2-furamide waste streams.

Regulatory Compliance (RCRA/EPA)

While 5-nitro-2-furamide is not explicitly P-listed or U-listed under US EPA RCRA regulations by its specific CAS number, it must be characterized by the generator.

  • Characteristic Waste: Due to its flammability, it is classified as D001 (Ignitable).[9]

  • Generator Knowledge: As a researcher, you must declare it as Toxic due to its mutagenic properties.

  • Waste Code Assignment:

    • D001: Ignitable Characteristic.

    • Recommended: Treat as cytotoxic/genotoxic waste if your facility has a specific stream for this (often "Purple Bag" or specific incineration bins).

References

  • Gustavus Adolphus College. (n.d.). Safety Data Sheet: 5-Nitro-2-furaldehyde. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-nitro-2-furamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

5-nitro-2-furamide (CAS: 645-12-5) is a nitrofuran derivative often utilized as a pharmaceutical intermediate or in antimicrobial research.[1][2][3] While often classified with "Warning" signal words for acute toxicity, nitrofuran motifs are structurally alerted for mutagenicity and potential carcinogenicity .

As researchers, we must look beyond the immediate acute toxicity (H302) and treat this compound with the rigor reserved for genotoxic impurities (GTIs).[1][2][3] The primary risks are inhalation of fine particulates during weighing and dermal absorption when solubilized in organic carriers.[3]

The Golden Rule: Your PPE is the last line of defense. Engineering controls (fume hoods) are the first.[3]

Hazard Profile & PPE Implications

The following table correlates specific GHS hazard codes with the required physical barrier.

Hazard ClassGHS CodeDescriptionPPE / Engineering Implication
Acute Toxicity H302 Harmful if swallowed.[1][3][4][5]Hygiene: Double-wash hands; no mouth pipetting.
Irritation H315, H319 Causes skin/eye irritation.[2][6]Barrier: Nitrile gloves (solid state); Safety Goggles (not just glasses).[1][3]
Respiratory H335 May cause respiratory irritation.[3][7]Containment: Handling must occur inside a certified Chemical Fume Hood.[3]
Genotoxicity H341/H351 Suspected mutagen/carcinogen (Class effect).[3]Total Exposure Control: Use high-efficiency particulate respirators (N95/P100) if hood sash is breached.[1][3]
The "Solvent Trap": Advanced Glove Selection

Crucial Insight: Standard nitrile gloves provide excellent protection against 5-nitro-2-furamide in its solid state.[1][3] However, this compound is frequently dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays.[1][3]

DMSO penetrates standard nitrile gloves in minutes , carrying the dissolved nitrofuran directly through the skin and into the bloodstream.

Glove Selection Logic (Graphviz Diagram)

The following decision tree illustrates the correct glove choice based on your experimental phase.

GloveSelection Start Start: Handling 5-nitro-2-furamide StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Dissolving/Pipetting Nitrile Standard Nitrile (Min 5 mil) Solid->Nitrile Dry powder resistance is high SolventCheck Identify Carrier Solvent Solution->SolventCheck DoubleGlove Double Glove: Laminate Liner + Nitrile Outer SolventCheck->DoubleGlove DMSO / DMF / Acetone ThickNitrile High-Grade Nitrile (Splash Protection Only) SolventCheck->ThickNitrile Water / Ethanol (Low Risk)

Figure 1: Decision logic for glove selection prevents "carrier solvent" permeation risks.[1][3]

Operational Protocol: Step-by-Step
Phase A: Weighing (The High-Risk Zone)

Why: Static electricity can cause fine nitrofuran powders to "jump," creating invisible dust on balance surfaces.[2]

  • Setup: Place an analytical balance inside the fume hood. If the balance is external, use a static-free powder funnel and a balance enclosure .[2][3]

  • PPE: Don safety goggles (ANSI Z87.1), lab coat, and double nitrile gloves .[1][3]

  • Technique: Use an anti-static gun on the weighing boat before adding the compound.

  • Cleanup: Wipe the balance area with a wet tissue (surfactant/water) immediately after weighing to capture dust.[3] Do not use compressed air.[3]

Phase B: Solubilization (The Permeation Zone)

Why: Once dissolved, the risk shifts from inhalation to rapid dermal absorption.[2]

  • Solvent Choice: If using DMSO, assume your outer glove is permeable.

  • PPE Upgrade: Wear Silver Shield® (Laminate) gloves under your nitrile gloves if handling volumes >10mL or if prolonged contact is possible.[3]

  • Transfer: Use positive-displacement pipettes to prevent dripping.[3]

Phase C: Waste Disposal

Why: Nitrofurans are environmental toxins and must not enter water systems.[3][4]

  • Segregation:

    • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid."[3]

    • Liquid Waste: Segregate based on the solvent (e.g., "Non-Halogenated Organic" for DMSO/Ethanol mixtures).[1][2]

  • Labeling: Explicitly write "Contains 5-nitro-2-furamide - Suspected Mutagen" on the tag.[3]

Emergency Response Workflow

In the event of exposure, immediate action mitigates systemic toxicity.[2]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact (Solid or Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Support Inhale->ActionInhale

Figure 2: Immediate response protocols. Note: Never use alcohol to wash skin, as it enhances absorption.[1][2]

References
  • PubChem. (n.d.).[3] 5-Nitro-2-furoic acid amide (Compound Summary). National Library of Medicine.[3] Retrieved March 6, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] Retrieved March 6, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-2-furamide
Reactant of Route 2
Reactant of Route 2
5-nitro-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.